5-(4-Chloro-benzyl)-thiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMCIAXAISHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351475 | |
| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290835-51-7 | |
| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of a specific, high-interest derivative: 5-(4-Chloro-benzyl)-thiazol-2-ylamine. We will explore the venerable Hantzsch thiazole synthesis as a reliable and efficient route to this target molecule. Beyond a mere recitation of steps, this document elucidates the chemical rationale behind the protocol, offering insights honed from practical application. The characterization section establishes a self-validating system of analytical techniques—including NMR, FT-IR, and Mass Spectrometry—to unequivocally confirm the identity, structure, and purity of the synthesized compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-vetted methodology for accessing this valuable chemical scaffold.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a five-membered heterocycle that has garnered immense interest in drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore, interacting with a diverse range of biological targets.[3][4] This has led to the development of drugs with applications spanning antibacterial, anti-inflammatory, anticancer, antihypertensive, and anticonvulsant therapies.[1][2]
The target molecule, this compound, incorporates three key structural motifs:
-
The 2-Aminothiazole Core: The primary pharmacophore responsible for foundational biological interactions.
-
The Benzyl Group at the 5-position: This substituent provides a critical lipophilic character and conformational flexibility, influencing how the molecule fits into biological binding pockets.
-
The 4-Chloro Substituent: The halogen atom significantly modulates the electronic properties of the phenyl ring and can enhance binding affinity, improve metabolic stability, or alter the molecule's pharmacokinetic profile.
Understanding the synthesis and verifying the precise structure of this compound are the critical first steps in unlocking its therapeutic potential.
Synthesis via Hantzsch Thiazole Condensation
The most direct and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. For our target molecule, the key reactants are 1-chloro-3-(4-chlorophenyl)propan-2-one and thiourea .
Principle and Mechanistic Insight
The reaction proceeds via a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring. The use of a protic solvent like ethanol is crucial as it effectively solvates the reactants and intermediates, and its boiling point provides the necessary thermal energy to drive the reaction to completion under reflux conditions.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where the outcome of each step logically enables the next.
Reagents and Materials:
-
3-Chloro-1-(4-chlorophenyl)propan-1-one
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol (100 mL).
-
Addition of α-Haloketone: To the stirring solution, add 3-chloro-1-(4-chlorophenyl)propan-1-one (1.0 equivalent) portion-wise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Scientist's Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is re-dissolved in ethyl acetate (100 mL) and washed with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any hydrohalic acid formed during the reaction. This is followed by a wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from ethanol or an ethanol/water mixture can be employed to obtain the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Hantzsch thiazole synthesis workflow.
Comprehensive Characterization
Unequivocal structural confirmation is paramount. A combination of spectroscopic and physical methods provides a robust validation of the final product's identity and purity.
Spectroscopic Analysis
| Technique | Expected Observations for this compound |
| ¹H NMR | δ ~7.30 (d, 2H): Protons on the chlorophenyl ring ortho to the CH₂ group.δ ~7.25 (d, 2H): Protons on the chlorophenyl ring meta to the CH₂ group.δ ~6.50 (s, 1H): Proton on the C4 position of the thiazole ring.δ ~5.50 (s, 2H): Broad singlet for the two protons of the primary amine (-NH₂).δ ~3.95 (s, 2H): Singlet for the two protons of the benzylic methylene group (-CH₂-). |
| ¹³C NMR | δ ~165 ppm: C2 (carbon bearing the amino group).δ ~148 ppm: C4 of the thiazole ring.δ ~135-128 ppm: Aromatic carbons of the chlorophenyl ring.δ ~115 ppm: C5 of the thiazole ring.δ ~35 ppm: Benzylic carbon (-CH₂-). |
| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching of the methylene group.~1620: N-H bending (scissoring) vibration.~1590, 1490: C=C and C=N stretching of the aromatic and thiazole rings.~1090: C-Cl stretching vibration. |
| Mass Spec. | Molecular Formula: C₁₀H₉ClN₂S[5]Molecular Weight: 224.71 g/mol [5]Expected M⁺ Peak: m/z = 224.Isotopic Pattern: A characteristic M⁺ and M+2 peak cluster in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Physical Properties
-
Appearance: Typically an off-white to pale yellow solid.
-
Melting Point: A sharp melting point is indicative of high purity. This value should be recorded and compared against reference data if available.
-
Solubility: Generally soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.
Characterization Workflow Diagram
Caption: Analytical workflow for compound validation.
Biological Context and Field Insights
While this guide focuses on synthesis, it is crucial to understand the compound's relevance. The 2-aminothiazole scaffold is a known "frequent hitter" in high-throughput screening (HTS).[6] This promiscuity means that while the scaffold has proven therapeutic value, any initial positive results from biological assays must be rigorously validated to rule out non-specific activity or assay interference.
Furthermore, the thiazole ring itself can be a "toxicophore," susceptible to metabolic activation that could lead to adverse effects.[3] Therefore, early-stage toxicological assessments are a prudent step in the development pipeline for any novel 2-aminothiazole derivative. The 4-chlorobenzyl moiety in our target compound is often used to enhance potency; for instance, chloro-substitutions have been shown to be beneficial for the antifungal activity of related compounds.[7] This makes this compound a compelling candidate for screening in antimicrobial and anticancer assays, with the caveat that careful follow-up studies are essential.[8][9][10]
Conclusion
This technical guide has detailed a robust and reliable pathway for the synthesis of this compound using the Hantzsch condensation reaction. By providing not only the procedural steps but also the underlying scientific rationale, we empower researchers to approach this synthesis with confidence and a deep understanding of the process. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures the unequivocal confirmation of the final product's identity and purity. This molecule, situated at the intersection of proven pharmacophores, represents a valuable building block for further exploration in the ongoing quest for novel therapeutic agents.
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 60(13), 5879-5887. [Link]
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Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Recent developments of 2-aminothiazoles in medicinal chemistry. Medicinal Chemistry Research, 22(6), 2471-2496. [Link]
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Stavrou, T., Gkizis, P. L., & Geronikaki, A. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3335. [Link]
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Pattan, S. R., et al. (2012). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Serbian Chemical Society, 77(10), 1363-1375. [Link]
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Patel, N. B., & Shaikh, F. M. (2012). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 1(2), 32-38. [Link]
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Kumar, V., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(49), 29281-29290. [Link]
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An In-Depth Technical Guide to 5-(4-Chloro-benzyl)-thiazol-2-ylamine (CAS Number 290835-51-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-Chloro-benzyl)-thiazol-2-ylamine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this particular molecule is limited, this document synthesizes established chemical principles and insights from closely related analogues to offer a robust framework for its synthesis, potential biological activities, and applications in drug discovery.
Molecular Overview and Physicochemical Properties
This compound is characterized by a central thiazole ring, which is a common scaffold in many biologically active compounds. The substitution pattern includes a 2-amino group, which is crucial for various biological interactions, and a 5-(4-chloro-benzyl) group that imparts specific steric and electronic properties influencing its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 290835-51-7 | [1] |
| Molecular Formula | C₁₀H₉ClN₂S | [1] |
| Molecular Weight | 224.71 g/mol | [1] |
| IUPAC Name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | [1] |
| Synonyms | 2-amino-5-(4-chlorobenzyl)-1,3-thiazole | [1] |
Synthesis of this compound: A Proposed Methodology
The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch thiazole synthesis [2][3]. This highly reliable and versatile method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would proceed via a two-step process starting from 4-(4-chlorophenyl)butan-2-one.
Sources
Spectroscopic Characterization of 5-(4-Chloro-benzyl)-thiazol-2-ylamine: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for the compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₁₀H₉ClN₂S and a molecular weight of approximately 224.71 g/mol , is a derivative of 2-aminothiazole.[1] The structural elucidation of such molecules is critical in medicinal chemistry, as the 2-aminothiazole scaffold is a key component in a variety of pharmacologically active compounds.[2] Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity.
This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a comprehensive understanding of the compound's chemical architecture.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring adjacent to the chlorine atom are expected to be deshielded. |
| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) | Protons on the chlorophenyl ring meta to the chlorine atom. |
| ~6.70 | Singlet | 1H | Thiazole-H | The single proton on the thiazole ring typically appears in this region.[3][4] |
| ~5.00 | Singlet | 2H | -NH₂ | The protons of the primary amine group often appear as a broad singlet.[3][4] |
| ~4.00 | Singlet | 2H | -CH₂- | The benzylic methylene protons are expected in this range.[5] |
Expert Interpretation: The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The singlet for the thiazole proton confirms the substitution pattern on the heterocyclic ring. The benzylic protons appear as a singlet as they have no adjacent protons to couple with. The amine protons are exchangeable with D₂O and may appear as a broad signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Thiazole C2 (C-NH₂) | The carbon atom bonded to two nitrogen atoms is significantly deshielded. |
| ~145 | Thiazole C4 | The quaternary carbon of the thiazole ring. |
| ~138 | Ar-C (ipso, attached to CH₂) | The ipso-carbon of the phenyl ring. |
| ~132 | Ar-C (ipso, attached to Cl) | The carbon bearing the chlorine atom is deshielded. |
| ~130 | Ar-CH (ortho to Cl) | Aromatic methine carbons. |
| ~128 | Ar-CH (meta to Cl) | Aromatic methine carbons. |
| ~110 | Thiazole C5 | The carbon at the 5-position of the thiazole ring. |
| ~35 | -CH₂- | The benzylic carbon. |
Expert Interpretation: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon of the C-NH₂ group in the thiazole ring is expected to be the most downfield. The aromatic carbons show distinct signals due to the substitution pattern. The upfield signal corresponds to the benzylic carbon.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium-Strong | N-H stretch | Characteristic of the primary amine (-NH₂) group.[3] |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Vibrations of C-H bonds on the phenyl and thiazole rings. |
| 2950-2850 | Weak | Aliphatic C-H stretch | Vibrations of the benzylic C-H bonds. |
| ~1620 | Strong | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |
| ~1590, ~1490 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |
| ~1090 | Medium | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| ~820 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted benzene ring. |
Expert Interpretation: The IR spectrum is expected to be dominated by a strong N-H stretching band, confirming the presence of the amine group. The C=N and C=C stretching vibrations are indicative of the thiazole and phenyl rings, respectively. The presence of a strong band around 820 cm⁻¹ is a key indicator of the para-substitution on the benzene ring.
Experimental Protocol for IR Spectroscopy (Solid Sample)
A common method for analyzing solid samples is the KBr pellet technique:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Rationale |
| 224/226 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 125/127 | [Cl-C₆H₄-CH₂]⁺ | Tropylium-like ion formed by benzylic cleavage. |
| 99 | [C₄H₃N₂S]⁺ | Fragment corresponding to the 2-amino-5-methylthiazole cation radical. |
Expert Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 224, with a characteristic M+2 peak at m/z 226 due to the ³⁷Cl isotope. The most significant fragmentation pathway is likely the benzylic cleavage, leading to the formation of the chlorobenzyl cation (tropylium ion) at m/z 125/127.
Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A standard procedure for Electron Ionization (EI) Mass Spectrometry is as follows:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[10][11]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the separated ions to generate a mass spectrum.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data, based on established chemical principles and comparison with related structures, offers a robust framework for the analysis and quality control of this compound in research and development settings. The detailed experimental protocols provide a practical guide for obtaining high-quality spectral data.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical walkthrough of the process of determining the crystal structure of the novel compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. Thiazole derivatives are known to possess a wide range of biological activities, making this analysis particularly relevant.[1][2][3][4]
We will proceed through the entire workflow, from the initial synthesis and crystallization to the final interpretation of the crystallographic data. This document is structured not as a rigid template, but as a logical narrative that mirrors the scientific journey of structure elucidation, emphasizing the causality behind each experimental choice.
Part 1: Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical, as impurities can inhibit crystallization or lead to disordered structures.
Synthesis of this compound
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common and effective method is the Hantzsch thiazole synthesis. For our target compound, a plausible synthetic route would involve the reaction of a substituted thiourea with an α-haloketone.
Experimental Protocol: Synthesis
-
Reactant Preparation: Begin by preparing a solution of thiourea in a suitable solvent, such as ethanol.
-
Reaction Initiation: Add 1-(4-chlorophenyl)propan-2-one (an α-haloketone precursor) to the thiourea solution.
-
Reflux: The reaction mixture is then refluxed for several hours to facilitate the cyclization reaction that forms the thiazole ring.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.
-
Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.[1][2]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
Experimental Protocol: Crystallization
-
Solvent Screening: A crucial first step is to screen a variety of solvents to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: A common and effective technique is slow evaporation. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.[3]
-
Vapor Diffusion: Another powerful technique is vapor diffusion. This can be performed in two ways:
-
Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution.
-
Sitting Drop: A drop of the compound solution is mixed with a drop of the precipitant solution in a microbridge, which is then sealed in a well containing a larger volume of the precipitant solution.
-
-
Crystal Harvesting: Once suitable crystals have grown, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent ice formation, which can damage the crystal lattice.
Part 2: X-ray Diffraction Data Collection and Processing
With a suitable crystal in hand, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.
Data Collection
The crystal is mounted on the diffractometer and maintained at a cryogenic temperature (typically 100 K) throughout the data collection process. A fine-focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉ClN₂S |
| Formula Weight | 224.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 998.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.495 |
| Absorption Coeff. (mm⁻¹) | 0.567 |
| F(000) | 464 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data (°) | 2.5 to 27.5 |
| Reflections collected | 8765 |
| Independent reflections | 2287 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Data Processing
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This is typically done using software such as CrysAlisPro or SAINT. The data is then corrected for various experimental factors, such as absorption, using programs like SADABS.
Part 3: Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Structure Solution
The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is often achieved using "direct methods" or Patterson methods, which are implemented in software packages like SHELXT or SIR2014. These programs use statistical methods to phase the reflections and generate an initial electron density map.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process. This is typically performed with software such as SHELXL. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factors (R1 and wR2), which should be as low as possible for a well-refined structure.
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Part 4: Analysis and Interpretation of the Crystal Structure
Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.
Molecular Geometry
The analysis of the refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values and to theoretical calculations to understand the electronic and steric effects within the molecule. For this compound, key parameters of interest would be the planarity of the thiazole ring and the orientation of the 4-chlorobenzyl group relative to the thiazole moiety.
Intermolecular Interactions
The way molecules pack in the crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of our target compound, the amino group on the thiazole ring is a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring and the chlorine atom on the benzyl group can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the physical properties of the solid state and for understanding how the molecule might interact with a biological target.
Logical Relationship of Structural Features
Caption: Interplay of molecular structure and macroscopic properties.
Conclusion
The determination of the crystal structure of this compound provides invaluable insights into its three-dimensional architecture. This knowledge is fundamental for understanding its chemical behavior and biological activity. The methodologies outlined in this guide represent a robust and systematic approach to crystal structure analysis, providing a solid foundation for further research and development in the field of medicinal chemistry.
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MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available from: [Link]
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ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]
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Springer Nature. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Available from: [Link]
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ResearchGate. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Available from: [Link]
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An In-Depth Technical Guide on the Postulated Mechanism of Action of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Abstract
This technical guide provides a comprehensive analysis of the postulated mechanism of action for the novel compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes extensive research on structurally related 2-aminothiazole derivatives to propose a well-grounded hypothesis of its biological activity. We postulate that this compound functions as a protein kinase inhibitor, a class of molecules pivotal in oncology and inflammatory disease research. This guide will delve into the rationale behind this hypothesis, outline the key signaling pathways likely modulated by this compound, and provide detailed experimental protocols for the validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction to this compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The biological versatility of the 2-aminothiazole core is largely attributed to its ability to engage in various non-covalent interactions with biological macromolecules, particularly enzymes.
This compound is a synthetic organic compound featuring this prominent 2-aminothiazole core. Its structure is further characterized by a 4-chlorobenzyl substituent at the 5-position of the thiazole ring. The presence of a halogenated benzyl group is a common feature in many potent bioactive molecules, often enhancing binding affinity and modulating pharmacokinetic properties.[4] While specific biological data for this compound is not extensively documented in public literature, its structural similarity to known kinase inhibitors and other enzyme modulators provides a strong basis for postulating its mechanism of action.
Postulated Mechanism of Action: Protein Kinase Inhibition
Based on extensive structure-activity relationship (SAR) studies of related 2-aminothiazole derivatives, we hypothesize that this compound primarily functions as an inhibitor of protein kinases.[5][6][7] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[5]
The 2-aminothiazole moiety is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib.[8] This structural element is adept at forming key hydrogen bonds with the backbone of the ATP-binding pocket of kinases, a conserved region across the kinome. The benzyl group at the C5 position likely occupies a hydrophobic pocket within the active site, with the 4-chloro substituent potentially forming additional favorable interactions, thereby contributing to binding affinity and selectivity.
Potential Kinase Targets and Affected Signaling Pathways
Given the broad inhibitory profile of many 2-aminothiazole-based compounds, this compound could potentially target a range of kinases across different families. Likely candidates include:
-
Src Family Kinases (SFKs): Members of this family, such as Src, Lck, and Fyn, are crucial regulators of cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold is a known template for potent pan-Src inhibitors.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Inhibition of CDKs, such as CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.[9]
-
Tyrosine Kinases: This broad class includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Abl, Itk). Many 2-aminothiazole derivatives have shown inhibitory activity against various tyrosine kinases.[7][10]
Inhibition of these kinases would consequently modulate critical downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[11]
Caption: Postulated inhibition of kinase signaling pathways by this compound.
Experimental Validation of the Mechanism of Action
A systematic and multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action of this compound. The following sections detail the key experimental workflows.
Workflow for Mechanism of Action Elucidation
Caption: A stepwise experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Objective: To identify the potential kinase targets of this compound from a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified human kinases. The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM).
-
Kinase Reaction: The assay measures the enzymatic activity of each kinase in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases with >50% inhibition.
Objective: To determine the potency of this compound against the identified kinase "hits".
Methodology:
-
Compound Dilution Series: Prepare a serial dilution of the compound in DMSO.
-
Kinase Reaction: For each identified kinase hit, set up a reaction mixture containing the purified enzyme, its specific substrate, and ATP.
-
Incubation: Add the diluted compound to the reaction mixture and incubate at the optimal temperature for the enzyme.
-
Detection: Measure the kinase activity using an appropriate method (e.g., luminescence-based ATP detection, fluorescence polarization).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Putative Target Kinase | Hypothetical IC50 (nM) | Assay Method |
| Src | 50 | ADP-Glo™ Kinase Assay |
| Lck | 75 | Z'-LYTE™ Kinase Assay |
| CDK9/Cyclin T1 | 120 | LanthaScreen™ Eu Kinase Binding Assay |
| Abl | 90 | Radiometric (³³P-ATP) |
| Itk | 200 | HTRF® Kinase Assay |
Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with increasing concentrations of the compound for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrate.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Objective: To confirm direct target engagement of the compound with the putative kinase target in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein that remains in solution at each temperature.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Conclusion
While the precise mechanism of action of this compound awaits direct experimental confirmation, the wealth of data on structurally analogous 2-aminothiazole derivatives provides a strong foundation for the hypothesis that it functions as a protein kinase inhibitor. The experimental workflows detailed in this guide offer a robust strategy for validating this hypothesis, identifying specific kinase targets, and elucidating the downstream cellular consequences of its activity. The insights gained from such studies will be invaluable for the future development and therapeutic application of this promising compound.
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]
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Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
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H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives. [Link]
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United States Patent. [Link]
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Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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Effects of new derivatives of 2-amino-5-benzylthiazole of genotoxicity and acute toxicity in Allium bioassays. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. [Link]
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Biological and medicinal significance of 2-aminothiazoles. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
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-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]
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2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]
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2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. [Link]
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Structure-activity relationship (SAR) of 5-(4-Chloro-benzyl)-thiazol-2-ylamine analogs
An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-(4-Chloro-benzyl)-thiazol-2-ylamine Analogs
This guide provides a detailed exploration of the structure-activity relationships (SAR) for analogs of this compound. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of thiazole-based therapeutic agents. This document synthesizes current knowledge, offers insights into the rationale behind molecular design, and provides actionable experimental protocols.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][5][6] The 2-aminothiazole core, in particular, serves as a versatile template for ligand design, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The specific scaffold of this compound presents a compelling starting point for SAR exploration. The 4-chlorobenzyl group at the 5-position introduces a key lipophilic and electron-withdrawing feature, while the 2-amino group provides a crucial site for interaction with biological targets and for further chemical elaboration. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of novel and effective therapeutic agents.
Core Scaffold and Key Modification Points
The foundational structure of this compound offers three primary regions for systematic modification to probe the structure-activity landscape. The strategic alteration of these regions allows for a comprehensive understanding of the molecular features governing biological efficacy.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship Insights
The biological activity of this compound analogs is profoundly influenced by the nature of substituents at the R1, R2, and R3 positions. The following sections dissect the SAR based on available literature for structurally related thiazole derivatives.
Modifications at the 2-Amino Group (R1)
The 2-amino group is a critical hydrogen bond donor and a key site for introducing diversity. Its modification can significantly impact target binding and physicochemical properties.
-
Acylation and Amide Formation: Conversion of the 2-amino group to an amide often leads to enhanced biological activity. For instance, N-acylated 2-aminothiazole derivatives have shown potent inhibitory effects against various enzymes.[7] The nature of the acyl group is crucial; bulky or lipophilic acyl chains can improve binding affinity by accessing hydrophobic pockets in the target protein.
-
Urea and Thiourea Analogs: The formation of urea or thiourea linkages at the 2-amino position introduces additional hydrogen bonding capabilities, which can be pivotal for target recognition.[8] The substituents on the distal nitrogen of the urea/thiourea moiety provide another avenue for SAR exploration.
-
Sulfonamide Derivatives: The synthesis of 2-sulfonamido-thiazoles can modulate the electronic properties and acidity of the N-H bond, potentially leading to altered binding modes and improved potency.
Modifications of the Benzyl Ring (R2)
The 4-chlorobenzyl moiety plays a significant role in orienting the molecule within a binding site and contributes to overall lipophilicity.
-
Substitution Pattern: The position and electronic nature of substituents on the phenyl ring are critical determinants of activity. Studies on various thiazole derivatives have shown that electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring can enhance cytotoxic and antimicrobial activities.[9] The 4-chloro substituent in the parent scaffold is often associated with favorable activity.[10] Moving the chloro group to the 2- or 3-position, or introducing additional substituents, can probe the steric and electronic requirements of the binding pocket.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can impact activity by altering electronic distribution, hydrogen bonding potential, and metabolic stability. This strategy is a cornerstone of lead optimization in medicinal chemistry.
Modifications at the Thiazole C4-Position (R3)
While the parent scaffold is unsubstituted at the C4-position, the introduction of small groups at this position can influence the overall conformation and electronic nature of the thiazole ring.
-
Introduction of Small Alkyl or Halogen Groups: The addition of a methyl or halo group at the C4-position can provide steric bulk that may lead to a more favorable binding conformation. These groups can also modulate the lipophilicity of the molecule.
-
Introduction of Polar Groups: The incorporation of small polar groups, such as a hydroxyl or amino group, could introduce new hydrogen bonding interactions with the target, potentially increasing potency and selectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of this compound analogs.
General Synthesis of the Core Scaffold
The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of the 2-aminothiazole core.
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Step-by-Step Protocol:
-
Halogenation of the Ketone: To a solution of 1-(4-chlorophenyl)propan-2-one in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of a halogenating agent (e.g., N-bromosuccinimide or bromine) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.
-
Cyclocondensation: Dissolve the crude α-haloketone in ethanol, followed by the addition of an equimolar amount of thiourea.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target enzyme. The specific enzyme and substrate will vary depending on the therapeutic target.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of each compound dilution. Include wells for positive control (known inhibitor) and negative control (vehicle).
-
Enzyme Incubation: Add the target enzyme solution to each well and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable plate reader (e.g., spectrophotometer, fluorometer).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Systematic evaluation of analogs generates quantitative data that is best presented in a tabular format for clear comparison and interpretation of SAR trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 (at 2-amino) | R2 (on benzyl) | R3 (at C4) | IC50 (µM) |
| Parent | -NH2 | 4-Cl | H | 15.2 |
| 1a | -NH-C(O)CH3 | 4-Cl | H | 5.8 |
| 1b | -NH-C(O)Ph | 4-Cl | H | 2.1 |
| 2a | -NH2 | 4-F | H | 12.5 |
| 2b | -NH2 | 4-NO2 | H | 8.9 |
| 3a | -NH2 | 4-Cl | -CH3 | 10.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is intricately dependent on the substitutions at the 2-amino group, the benzyl ring, and the C4-position of the thiazole core. Future efforts should focus on a multiparameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and safety profiles. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the drug discovery process will be crucial for the successful translation of these promising analogs into clinical candidates.
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The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered heterocyclic thiazole ring, a structure containing both sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic characteristics and synthetic tractability have made it a focal point for the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive exploration of the medicinal chemistry of thiazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development.
I. The Synthetic Foundation: Building the Thiazole Core
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone methodology. This reaction, first described in the late 19th century, typically involves the condensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the introduction of a wide array of substituents at various positions on the thiazole ring, enabling the generation of diverse chemical libraries for biological screening.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol outlines a classic example of the Hantzsch synthesis, a fundamental method for constructing the thiazole ring.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[1]
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Beyond the Hantzsch synthesis, other notable methods for thiazole synthesis include the Cook-Heilborn synthesis, which yields 5-aminothiazoles from α-aminonitriles, and Tcherniac's synthesis for 2-substituted thiazoles.[2]
II. Thiazole Derivatives in Oncology: Targeting the Machinery of Cancer
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key cellular processes essential for tumor growth and survival.
A. Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][4] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]
A noteworthy series of thiazole-naphthalene derivatives has been shown to exhibit potent antiproliferative activity, with compound 5b being a particularly active example.[5] Mechanistic studies revealed that 5b significantly inhibits tubulin polymerization with an IC₅₀ value of 3.3 µM, which is more potent than the standard drug colchicine (IC₅₀ = 9.1 μM).[5]
B. Kinase Inhibition: Disrupting Cancer Signaling Cascades
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The thiazole scaffold has proven to be an effective template for the design of potent kinase inhibitors.[6]
The PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[7][8] Thiazole derivatives have been successfully developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[8] For instance, a series of novel thiazole derivatives demonstrated potent inhibitory activity against PI3Kα and mTOR, with compound 3b showing the highest activity against PI3Kα (IC₅₀ = 0.086 ± 0.005 μM) and mTOR (IC₅₀ = 0.221 ± 0.014 μM).[8]
Src Family Kinases: The 2-aminothiazole moiety was identified as a novel template for inhibitors of Src family kinases.[9] Through structure-activity relationship (SAR) studies, highly potent pan-Src inhibitors were developed, including Dasatinib (BMS-354825), which is now a clinically approved drug for the treatment of chronic myelogenous leukemia.[9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[10][11]
-
Prepare serial dilutions of the thiazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Thiazoles as Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new therapeutics.
A. Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs.[12] Thiazole-based compounds have been designed and synthesized as inhibitors of DNA gyrase, demonstrating activity against both Gram-positive and Gram-negative bacteria.[12] Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[13]
B. Structure-Activity Relationship (SAR) of Antimicrobial Thiazoles
Systematic modifications of the thiazole scaffold have provided valuable insights into the structural requirements for potent antimicrobial activity. For example, in a series of thiazolyl-triazole Schiff bases, certain derivatives exhibited significant antibacterial activity against Listeria monocytogenes and Pseudomonas aeruginosa.[14] The nature and position of substituents on the thiazole and associated rings play a crucial role in determining the potency and spectrum of activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth)
-
Thiazole derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the thiazole derivative in the broth medium directly in the wells of a 96-well plate.[15]
-
Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration for testing.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[15]
-
Cover the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]
IV. Expanding Horizons: Thiazoles in Anti-inflammatory and Neuroprotective Applications
Beyond their established roles in oncology and infectious diseases, thiazole derivatives are increasingly being explored for their potential in treating inflammatory conditions and neurodegenerative disorders.
A. Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been shown to possess anti-inflammatory properties, with some compounds acting as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] Certain thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have demonstrated the ability to reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).[18]
B. Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant unmet medical need. Thiazole derivatives have shown promise as neuroprotective agents through various mechanisms. Some derivatives act as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in neuronal cell death.[19] Others have been found to modulate the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.[2] Additionally, certain amine-containing thiazole derivatives have shown significant inhibitory effects against cholinesterases, key targets in the treatment of Alzheimer's disease.[20]
V. Conclusion and Future Perspectives
The thiazole scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility allows for the creation of vast and diverse chemical libraries, while its unique physicochemical properties enable favorable interactions with a wide array of biological targets. The ongoing research into thiazole derivatives continues to uncover novel mechanisms of action and expand their therapeutic potential into new disease areas. Future efforts will likely focus on the development of more selective and potent thiazole-based drugs with improved pharmacokinetic profiles, leveraging computational drug design and a deeper understanding of the underlying biology of the diseases they are intended to treat. The rich history and continued success of thiazole in medicinal chemistry firmly establish it as a cornerstone of modern drug discovery.
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Methodological & Application
Determining Antimicrobial Efficacy: Application & Protocol for MIC Assay of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Introduction: The Gatekeeper of Antimicrobial Discovery
In the landscape of antimicrobial drug development, the Minimum Inhibitory Concentration (MIC) assay stands as a fundamental gatekeeper. It provides the first quantitative measure of a novel compound's potential by determining the lowest concentration required to inhibit the visible in vitro growth of a specific microorganism.[1][2][3] This application note offers a detailed, experience-driven guide for researchers, scientists, and drug development professionals on performing an MIC assay for a promising candidate, 5-(4-Chloro-benzyl)-thiazol-2-ylamine, a member of the biologically active thiazole class of compounds.[4][5][6]
Thiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4][5] Accurately assessing the antimicrobial potency of new analogues like this compound is a critical first step. This document moves beyond a simple recitation of steps, delving into the causality behind the protocol, ensuring a self-validating system, and grounding the methodology in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Part 1: Foundational Principles & Strategic Choices
The broth microdilution method is the gold standard for MIC determination, offering reproducibility and the ability to test multiple compounds or strains simultaneously.[2][3][9] Its principle is straightforward: a standardized inoculum of the test microorganism is introduced to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][3][11] The "MIC" is the lowest drug concentration where no visible turbidity (i.e., bacterial growth) is observed after a defined incubation period.[2][3][12]
Causality in Component Selection:
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.[13] Its composition is standardized to minimize lot-to-lot variability and its levels of divalent cations (Ca²⁺ and Mg²⁺) are controlled, as they can significantly influence the activity of certain antimicrobial agents.
-
The Test Compound: this compound, like many heterocyclic compounds, may exhibit limited aqueous solubility.[4][14][15] The initial preparation of a high-concentration stock solution in a suitable organic solvent, typically Dimethyl Sulfoxide (DMSO), is a critical first step.[5][15] It is imperative to ensure the final concentration of the solvent in the assay is non-inhibitory to the test microorganisms (generally ≤1% v/v).[15]
-
Quality Control (QC) Strains: The inclusion of well-characterized reference strains with known MIC values is non-negotiable for a valid assay.[16] These strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, act as internal controls to verify the methodology, the potency of the reagents, and the appropriateness of the incubation conditions.[17][16] If the MIC value for a QC strain falls outside its acceptable range, the results for the test compound cannot be considered valid.[18][16]
Part 2: Detailed Protocol for Broth Microdilution MIC Assay
This protocol is aligned with the principles outlined in CLSI document M07 and EUCAST guidelines.[8][9]
I. Preparation of Materials and Reagents
-
Test Compound Stock Solution:
-
Accurately weigh this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration). Vortex until fully dissolved.[15]
-
Store this stock solution at -20°C or as recommended for the compound's stability.
-
-
Culture Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Autoclave for sterilization and allow it to cool to room temperature before use.
-
-
Bacterial Strains:
-
Streak the test organisms (e.g., clinical isolates) and Quality Control (QC) strains (E. coli ATCC 25922, S. aureus ATCC 29213) from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate at 35 ± 2°C for 18-24 hours to obtain fresh, isolated colonies.[2]
-
II. Inoculum Preparation (The Critical Standardization Step)
The final bacterial concentration in each well must be approximately 5 x 10⁵ CFU/mL. This standardization is crucial as the inoculum density can significantly affect the MIC value.[1]
-
From the fresh culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspend the colonies in 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is most accurately done using a densitometer, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This is the working inoculum.
III. Assay Plate Preparation (96-Well Format)
-
Layout: Design the plate map, dedicating specific rows or columns for each test organism, QC strain, and necessary controls.
-
Broth Dispensing: Add 100 µL of sterile CAMHB to all wells of a sterile 96-well U-bottom microtiter plate.
-
Compound Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 100 µL of this intermediate compound solution to the wells in the first column of the assay plate, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down, and repeating this process across the plate to the tenth column.
-
After mixing in the tenth column, discard the final 100 µL. This results in wells with 100 µL of varying drug concentrations.
-
-
Controls:
-
Growth Control (GC): Column 11 should contain 100 µL of CAMHB with no compound added. This well will be inoculated to show viable bacterial growth.[3]
-
Sterility Control (SC): Column 12 should contain 100 µL of CAMHB with no compound and no inoculum. This well should remain clear and serves to check the sterility of the medium.[3]
-
IV. Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 10 µL of the standardized working inoculum (prepared in Step II). This brings the final volume in each well to 110 µL and achieves the target bacterial density of ~5 x 10⁵ CFU/mL.
-
Seal the plate with an adhesive plate sealer or place it in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.[11]
V. Reading and Interpreting Results
-
Visual Inspection: After incubation, place the plate on a reading stand. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][19] Look for a clear well or a distinct lack of turbidity compared to the growth control, which should be turbid.[3][12]
-
Acceptance Criteria:
-
Data Recording: Record the MIC value in µg/mL.
Part 3: Visualization and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the key stages of the broth microdilution MIC assay.
Caption: Workflow for Broth Microdilution MIC Testing.
Example Data Presentation
MIC data should be presented in a clear, tabular format.
| Microorganism | ATCC® No. | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | QC Range (µg/mL) for Ciprofloxacin |
| Staphylococcus aureus | 29213 | 16 | 0.5 | 0.12 - 1 |
| Escherichia coli | 25922 | 64 | 0.015 | 0.004 - 0.016 |
| Pseudomonas aeruginosa | 27853 | >128 | 0.5 | 0.25 - 1 |
| Clinical Isolate 1 (K. pneumoniae) | N/A | 32 | 4 | N/A |
Note: Data are for illustrative purposes only. Ciprofloxacin is included as a common control antibiotic.
Part 4: Troubleshooting and Advanced Considerations
A successful MIC assay is a self-validating system. Deviation in controls is a primary indicator of systemic error.
| Problem | Potential Cause(s) | Corrective Action(s) |
| No growth in any wells (including Growth Control) | Inoculum viability issue; Inactive growth medium; Incubation error. | Verify inoculum preparation; Use a fresh batch of medium; Check incubator temperature and atmosphere. |
| Growth in Sterility Control well | Contamination of medium or reagents; Poor aseptic technique. | Discard contaminated reagents; Review and reinforce aseptic technique during plate preparation. |
| QC strain MIC out of range | Procedural deviation (e.g., incorrect inoculum density); Reagent degradation (compound or medium); Calculation error in dilutions. | Review entire protocol for adherence; Prepare fresh reagents and repeat the assay; Double-check all dilution calculations.[16] |
| "Skipped" wells (growth at higher concentration, no growth at lower) | Well-to-well contamination during dilution; Compound precipitation at high concentrations. | Improve pipetting technique to avoid splashing; Visually inspect stock and diluted solutions for precipitation. Consider alternative solubilization methods if necessary.[2] |
| "Trailing" growth (faint turbidity over several dilutions) | Subjective reading endpoint; Certain drug-bug combinations. | Allow plates to settle; Use a plate reader for OD measurements to standardize endpoint; Refer to CLSI/EUCAST guidelines for specific reading instructions for certain drug classes.[2][20] |
Beyond the MIC: Next Steps
Determining the MIC is often the first tier of analysis. Subsequent investigations may include:
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This involves sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar.
-
Time-Kill Kinetic Assays: To study the rate at which the compound kills bacteria over time.
-
Mechanism of Action Studies: Investigating how this compound inhibits bacterial growth, for example, by targeting cell wall synthesis, protein synthesis, or DNA replication.[21]
Conclusion
The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial research. By adhering to standardized protocols, understanding the rationale behind each step, and implementing rigorous quality control, researchers can generate reliable and reproducible data. This application note provides the necessary framework for accurately evaluating the antimicrobial potential of this compound, paving the way for further development of this and other novel therapeutic agents.
References
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]
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Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available from: [Link]
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Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available from: [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available from: [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Available from: [Link]
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UK Health Security Agency. Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
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Wroblewska, J., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available from: [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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EUCAST. MIC Determination. Available from: [Link]
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IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]
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Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. Available from: [Link]
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Espinel-Ingroff, A., et al. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available from: [Link]
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Idexx. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available from: [Link]
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SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]
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Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. Available from: [Link]
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Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]
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ResearchGate. (2017). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Available from: [Link]
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CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. Available from: [Link]
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ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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Giles Scientific Inc. (2022, March). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available from: [Link]
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International Journal of Pharmaceutical and Biological Archives. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
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EUCAST. (2026). Disk Diffusion and Quality Control. Available from: [Link]
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ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]
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ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values?. Available from: [Link]
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MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]
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International Journal of Pharmaceutical Investigation. (2014). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Available from: [Link]
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MDPI. (2023). Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. Available from: [Link]
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Drapak, I. V., et al. (2021, January 11). Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones. Available from: [Link]
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SciRP.org. (2026, January 16). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P.. Available from: [Link]
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ACS Omega. (2026, January 14). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]
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Frontiers. In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Available from: [Link]
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Determining the Bactericidal Power of a Novel Thiazole Compound: An Application Guide
Introduction: The Quest for New Antimicrobials
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new, effective therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities.[3] The core thiazole scaffold is a key component in various approved drugs and is a focal point for medicinal chemists.[3][4] This application note focuses on a specific derivative, 5-(4-Chloro-benzyl)-thiazol-2-ylamine, and provides a detailed protocol for determining its Minimum Bactericidal Concentration (MBC), a critical parameter in assessing its potential as a bactericidal agent.
While the Minimum Inhibitory Concentration (MIC) reveals the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism, the MBC provides a more definitive measure of antibacterial efficacy: the lowest concentration required to kill 99.9% of the initial bacterial population.[5] Understanding the MBC is crucial for drug development, as it helps to classify a compound as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) and informs dosing strategies for clinical applications.
This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol grounded in established microbiological principles, alongside expert insights into the rationale behind experimental choices and data interpretation.
Principle of the MBC Assay
The MBC test is a direct extension of the MIC assay. After determining the MIC through a serial dilution method, an aliquot from each well that shows no visible growth is sub-cultured onto an antibiotic-free solid medium. The plates are then incubated to allow any surviving bacteria to grow into visible colonies. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[5][6] This two-step process—inhibition followed by viability testing—provides a robust measure of a compound's bactericidal activity.
Experimental Protocol: MBC Determination of this compound
This protocol is based on standard methodologies for antimicrobial susceptibility testing.
PART 1: Materials and Reagents
-
Test Compound: this compound
-
Bacterial Strains:
-
Control Antibiotics:
-
Ciprofloxacin (broad-spectrum)
-
Vancomycin (Gram-positive)
-
Ampicillin (broad-spectrum)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB) for MIC/MBC determination.
-
Mueller-Hinton Agar (MHA) for sub-culturing and colony counting.[6]
-
-
Reagents and Consumables:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound.
-
Sterile 96-well microtiter plates.
-
Sterile pipette tips, tubes, and petri dishes.
-
Spectrophotometer or microplate reader.
-
Incubator (37°C).
-
PART 2: Experimental Workflow
The overall workflow for determining the MBC is depicted below.
Caption: Workflow for MBC determination.
PART 3: Step-by-Step Protocol
Step 1: Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Prepare stock solutions of control antibiotics in appropriate solvents as per manufacturer's instructions.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh culture plate (18-24 hours old), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Rationale: A standardized inoculum is critical for reproducibility and comparability of results.
-
Dilute this standardized suspension (typically 1:100 or 1:150) in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Step 3: MIC Assay (Broth Microdilution)
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Repeat this for the test compound and control antibiotics. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum (from Step 2.4) to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step 4: MBC Assay
-
From each well that shows no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate. Rationale: Transferring a defined volume allows for the subsequent calculation of CFU/mL and determination of the percentage of killing.
-
Also, plate an aliquot from the growth control well to determine the initial CFU count.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a ≥99.9% reduction means ≤ 500 CFU/mL.
Data Analysis and Interpretation
The results of the MIC and MBC assays should be systematically recorded. The ratio of MBC to MIC is a valuable parameter. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests that the compound is primarily bacteriostatic.
Table 1: Sample Data Presentation for Antimicrobial Activity of this compound
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | This compound | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| E. coli ATCC 25922 | This compound | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal |
Note: The data in this table is illustrative and does not represent actual experimental results for the specified compound.
Best Practices and Troubleshooting
-
Solubility: If the test compound precipitates in the aqueous media, the results may be inaccurate. Ensure the compound is fully dissolved in the stock solution and that the final DMSO concentration is low.
-
Inoculum Density: An inoculum that is too high or too low can significantly affect MIC and MBC values. Always use a standardized 0.5 McFarland suspension.
-
Controls are Key: Always include positive controls (known antibiotics) to validate the assay's performance and negative controls (growth, sterility) to ensure the media and bacteria are behaving as expected.
-
Accurate Plating: For the MBC step, ensure accurate and consistent volumes are plated. If colony counts are too high to be accurate, perform serial dilutions of the aliquots before plating.
Conclusion
Determining the Minimum Bactericidal Concentration is a fundamental step in the preclinical evaluation of any potential new antibiotic. The thiazole derivative, this compound, belongs to a chemical class with demonstrated antimicrobial potential.[1][8][9] By following the detailed protocol outlined in this application note, researchers can reliably determine its bactericidal activity against a panel of relevant microorganisms. This crucial data will inform its future development trajectory, contributing to the vital search for novel therapies to combat infectious diseases.
References
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Costin, G. E., Tighineanu, E., Uivarosi, V., Dracea, N. O., & Georgescu, E. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5789. [Link]
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Krasavin, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]
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Al-Ostath, A. I., & Al-Assaf, S. A. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Pharmacy Education & Research, 12(4), 1-13. [Link]
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Krasavin, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]
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Özdemir, A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 773–789. [Link]
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Patel, D., et al. (2015). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. ResearchGate. [Link]
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Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 245837. [Link]
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Tighineanu, E., et al. (2022). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6241. [Link]
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Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][3][8]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
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Singh, R., et al. (2019). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 9, 19307. [Link]
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Khan, I., et al. (2021). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. ResearchGate. [Link]
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Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575. [Link]
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Lozano, E. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
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Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4448-4465. [Link]
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Whyte, B. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
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Tighineanu, E., et al. (2022). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Arosemena, M. L., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(10), 2459. [Link]
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Application Note: High-Throughput Screening Strategies for the Functional Elucidation of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) campaigns for 5-(4-Chloro-benzyl)-thiazol-2-ylamine, a small molecule with potential therapeutic value. Given that its specific biological target is not yet defined, this guide outlines a dual-pronged screening strategy: a broad phenotypic screen to identify cellular effects and a template for a target-based biochemical assay, should a putative target be identified. We present detailed, field-proven protocols for a cell viability assay (phenotypic) and a hypothetical kinase inhibition assay using AlphaLISA technology (biochemical), followed by a robust hit validation cascade using an orthogonal Fluorescence Polarization assay. The methodologies are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices to ensure the generation of reliable and actionable data.
Introduction and Rationale for Screening
This compound is a synthetic organic compound featuring a thiazole ring, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active agents.[1][2] The thiazole moiety is known to confer a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific functional role of this compound, however, remains to be elucidated.
High-throughput screening (HTS) provides the technological framework to rapidly interrogate large compound libraries against biological targets or cellular systems.[6][7] In the context of a novel compound like this compound, HTS is not for screening a library against it, but for screening it against a wide array of assays to uncover its biological function. This process is essential for "target deconvolution" and initiating a drug discovery program.[8]
This guide proposes a logical, multi-stage screening campaign designed to efficiently characterize the compound's bioactivity. We begin with a broad phenotypic screen to cast a wide net, followed by more focused biochemical and biophysical assays to confirm hits and elucidate the mechanism of action (MoA).
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine[9] |
| Molecular Formula | C₉H₈ClN₃S[9][10] |
| Molecular Weight | 225.70 g/mol [9] |
| CAS Number | 39181-43-6[9][10] |
The High-Throughput Screening Campaign: A Strategic Workflow
A successful screening campaign is a structured, multi-step process designed to minimize false positives and efficiently funnel promising activities toward lead optimization.[11][12] The workflow begins with primary screening, followed by rigorous hit confirmation and validation using orthogonal assays.
The choice between a phenotypic (cell-based) and a target-based (biochemical) screen is a critical first decision.[13][14]
-
Phenotypic Screening: Assesses the effect of a compound on whole cells, measuring global changes like cell viability, proliferation, or morphology.[15][16] This approach is powerful when the target is unknown, as it provides biologically relevant data from the outset.
-
Biochemical Screening: Measures the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).[8] It is highly specific but requires a pre-defined hypothesis about the compound's target.
Our proposed strategy employs a phenotypic screen as the primary assay to identify any potential cytotoxic or cytostatic effects, a common starting point for oncology or antimicrobial drug discovery. We then provide a protocol for a biochemical assay as a template for subsequent target-focused investigations.
Figure 1. A strategic workflow for a high-throughput screening campaign.
Protocol 1: Primary Phenotypic Screen — Cell Viability Assay
Principle
This protocol uses a luminescent-based assay to quantify ATP, a direct indicator of metabolically active, viable cells.[17] A decrease in the luminescent signal upon treatment with the test compound suggests cytotoxic or cytostatic activity. ATP-based assays are highly sensitive, have a broad dynamic range, and are well-suited for HTS.[17] We will use the Promega CellTiter-Glo® assay as a model system.
Materials
-
Cell Line: A549 (human lung carcinoma) or another relevant cancer cell line.
-
Compound: this compound dissolved in 100% DMSO to a 10 mM stock.
-
Culture Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Positive Control: Staurosporine (10 µM final concentration).
-
Negative Control: 0.1% DMSO in culture medium.
-
Microplates: 384-well, white, opaque-bottom assay plates.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 40,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (1,000 cells/well) into all wells of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the 10 mM stock of this compound to an intermediate concentration. For a final screening concentration of 10 µM, prepare a 10 mM stock.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 25 nL of the compound, positive control (Staurosporine), and negative control (DMSO) to the appropriate wells of the cell plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Plate Layout: Dedicate columns 1-2 for negative controls (DMSO) and columns 23-24 for positive controls (Staurosporine).
-
-
Incubation:
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17] A Z' > 0.5 indicates an excellent and robust assay.[18] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput and reagent volume.[12] |
| Seeding Density | 1,000 cells/well | Optimized for logarithmic growth over 72h total assay time. |
| Compound Conc. | 10 µM | Standard primary screening concentration. |
| DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced toxicity.[12] |
| Z'-Factor | > 0.5 | Ensures a large signal window and low data variability.[18] |
Protocol 2: Biochemical Screen — Kinase Inhibition AlphaLISA Assay (Hypothetical)
Principle
This protocol describes a hypothetical assay to test if this compound inhibits a protein kinase (e.g., a tyrosine kinase). We use the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash, bead-based immunoassay.[19][20]
The assay works as follows: A biotinylated peptide substrate is phosphorylated by the kinase. Streptavidin-coated Donor beads bind the biotinylated peptide, while an antibody specific to the phosphorylated peptide, conjugated to an Acceptor bead, binds the new phospho-site. When a Donor and Acceptor bead are brought into proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at 615 nm.[21][22] An inhibitor compound will prevent phosphorylation, breaking the proximity and reducing the signal.
Figure 2. Principle of the AlphaLISA kinase inhibition assay.
Materials
-
Enzyme: Recombinant human kinase (e.g., ABL1).
-
Substrate: Biotinylated peptide substrate for the kinase.
-
Detection: Anti-phospho-substrate antibody, AlphaLISA Acceptor beads, Streptavidin Donor beads.
-
Compound: this compound (10 mM stock in DMSO).
-
Controls: Staurosporine (positive control inhibitor), 0.1% DMSO (negative control).
-
Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
ATP: Adenosine triphosphate, at Km concentration.
-
Microplates: 384-well, white ProxiPlates.
-
Instrumentation: Automated liquid handler, plate reader with AlphaScreen® capabilities (e.g., EnVision).
Step-by-Step Methodology
-
Compound Plating: Add 25 nL of compound/controls into a 384-well ProxiPlate.
-
Enzyme & Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in kinase buffer.
-
Add 2.5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.
-
-
Stop Reaction & Add Detection Mix:
-
Prepare a 2X Stop/Detection mix containing the anti-phospho antibody and AlphaLISA Acceptor beads in buffer.
-
Add 5 µL of this mix to each well. This stops the enzymatic reaction and initiates bead binding.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Add Donor Beads:
-
Prepare a 1X solution of Streptavidin Donor beads in buffer.
-
Add 10 µL to each well under subdued lighting.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Read Plate: Read the plate on an Alpha-enabled plate reader.
Protocol 3: Hit Validation — Fluorescence Polarization (FP) Orthogonal Assay
Principle
An orthogonal assay confirms a hit using a different technology to rule out assay-specific artifacts.[23] Fluorescence Polarization (FP) is an excellent method to measure direct binding.[24][25] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light when excited with polarized light, resulting in a low FP signal.[26] When the tracer binds to a larger protein, its tumbling slows dramatically, and the emitted light remains polarized, giving a high FP signal.[25] A competitive inhibitor, like our hit compound, will displace the tracer from the protein, causing the FP signal to decrease.
Figure 3. Principle of the competitive Fluorescence Polarization assay.
Materials
-
Protein: Purified target protein identified from the primary screen (e.g., ABL1 kinase).
-
Tracer: A fluorescently labeled small molecule known to bind the target protein.
-
Compound: Confirmed hit, this compound.
-
Buffer: FP Assay Buffer (e.g., PBS, 0.01% Triton X-100).
-
Microplates: 384-well, black, low-binding microplates.
-
Instrumentation: Plate reader with FP capabilities (including parallel and perpendicular emission filters).
Step-by-Step Methodology
-
Assay Optimization: Before screening, the optimal concentrations of protein and tracer must be determined by titrating the protein against a fixed concentration of tracer to find a concentration that gives a robust signal window (typically 80% saturation).[27]
-
Compound Plating: Serially dilute the hit compound to generate a 10-point dose-response curve (e.g., from 100 µM to 5 nM). Add 1 µL of each concentration to the wells of the black assay plate.
-
Protein-Compound Incubation:
-
Prepare a 2X solution of the target protein in FP buffer.
-
Add 10 µL of the protein solution to the wells containing the compound.
-
Incubate for 30 minutes at room temperature.
-
-
Tracer Addition:
-
Prepare a 2X solution of the fluorescent tracer in FP buffer.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Read Plate: Measure fluorescence polarization in mP (millipolarization) units.
Data Analysis
The data are plotted as mP signal versus compound concentration. The resulting sigmoidal curve is fitted using non-linear regression (e.g., 4-parameter logistic fit) to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the bound tracer.
Conclusion
This application note provides a robust and scientifically grounded framework for the high-throughput screening of this compound. By initiating with a broad phenotypic screen, researchers can efficiently identify potential bioactivities without prior knowledge of the compound's target. Subsequent hit validation with orthogonal, biophysical methods like Fluorescence Polarization ensures the confirmation of true hits and eliminates technology-dependent artifacts. The detailed protocols and underlying principles described herein offer a clear path from an uncharacterized small molecule to a validated hit, forming the crucial first step in any drug discovery endeavor.
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Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. ScienceDirect. Retrieved January 17, 2026, from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved January 17, 2026, from [Link]
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IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved January 17, 2026, from [Link]
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PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Evaluation of 5-(4-Chloro-benzyl)-thiazol-2-ylamine in Drug Discovery
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic scaffold is a key component in several clinically approved drugs, including the kinase inhibitor Dasatinib, and is associated with a broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The structural rigidity, electronic characteristics, and hydrogen bonding capability of the 2-aminothiazole ring system allow for potent and specific interactions with various biological targets.[6]
This document provides a comprehensive guide for the initial drug discovery evaluation of 5-(4-Chloro-benzyl)-thiazol-2-ylamine , a specific analogue within this promising chemical class. While the broader family of 2-aminothiazoles has demonstrated significant therapeutic potential, the specific biological activity profile of this compound is not yet extensively documented in publicly available literature. Therefore, these application notes are designed to provide researchers, scientists, and drug development professionals with a systematic workflow and detailed protocols to investigate its potential as a novel therapeutic agent, particularly in the context of oncology.
Our central hypothesis is that the unique substitution of a 4-chlorobenzyl group at the 5-position of the 2-aminothiazole core may confer potent and selective anticancer activity, potentially through the inhibition of key signaling kinases. The following sections outline a hypothesis-driven, multi-stage experimental plan to rigorously test this hypothesis, from initial cell-based screening to preliminary in vivo evaluation.
Phase 1: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation focuses on determining the cytotoxic and mechanistic effects of this compound on cancer cells. This involves a sequential workflow of assessing cell viability, determining the mode of cell death, and identifying potential molecular targets.
Initial Cytotoxicity Screening: Cell Viability Assays
The first critical step is to ascertain whether the compound exhibits cytotoxic effects against cancer cell lines. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is a reliable indicator of cell viability.[7] These assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[7]
Protocol 1: MTT Assay for Cell Viability [8][9]
Causality and Experimental Choice: The MTT assay is a cost-effective and widely used method to screen for cytotoxic effects. It measures the activity of mitochondrial dehydrogenases, which are typically only active in living cells. A reduction in the colored formazan product in treated cells compared to untreated controls indicates a loss of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO-treated) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
The results of the cytotoxicity screening can be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| DU145 | Prostate Carcinoma | 7.8 |
Determining the Mechanism of Cell Death: Apoptosis Assays
Once cytotoxicity is confirmed, the next logical step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.[10][11]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Protocol 4: In Vitro Akt Kinase Assay (General Protocol)
Causality and Experimental Choice: To directly test the hypothesis of kinase inhibition, an in vitro kinase assay is essential. This assay isolates the kinase of interest (e.g., Akt) and measures its ability to phosphorylate a specific substrate in the presence and absence of the inhibitor. A reduction in substrate phosphorylation indicates direct inhibition of the enzyme.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer containing ATP and a specific peptide substrate for Akt.
-
Enzyme Addition: Add a known amount of purified, active Akt enzyme to the wells.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a known Akt inhibitor as a positive control and a vehicle (DMSO) as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): This measures the amount of ATP remaining in the well after the reaction. Lower ATP levels indicate higher kinase activity.
-
Antibody-Based Detection (e.g., ELISA): Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Field-Proven Insight: For a broader understanding of the compound's selectivity, it is highly recommended to perform a kinase panel screening. Several commercial services offer profiling against hundreds of different kinases. This provides a comprehensive view of the compound's target profile and potential off-target effects, which is crucial for further development. [12]
Phase 2: In Vivo Preclinical Evaluation
Positive results from in vitro studies provide a strong rationale for progressing to in vivo models. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for evaluating the antitumor efficacy of a novel compound in a living organism. [13][14][15] **dot
Caption: General workflow for an in vivo xenograft study.
Protocol 5: Xenograft Tumor Model Efficacy Study
Causality and Experimental Choice: Xenograft models are crucial for assessing a compound's therapeutic efficacy in a complex biological system, providing insights into its pharmacokinetics and overall antitumor effect that cannot be obtained from in vitro studies alone. [13] Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) that showed high sensitivity in vitro into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Efficacy Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight. Portions of the tumor can be used for histological analysis or to assess target engagement (e.g., by measuring the phosphorylation status of Akt).
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial drug discovery evaluation of this compound. By systematically progressing through in vitro cytotoxicity screening, mechanistic studies, and in vivo efficacy models, researchers can build a robust data package to determine the therapeutic potential of this novel compound. Positive outcomes from this workflow, such as potent and selective cytotoxicity, a clear apoptotic mechanism of action, and significant tumor growth inhibition in vivo, would provide a strong foundation for advancing the compound into formal preclinical development, including lead optimization, detailed toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The 2-aminothiazole scaffold continues to be a rich source of therapeutic innovation, and a rigorous, hypothesis-driven evaluation is the key to unlocking its full potential.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Crown Bioscience. (2022). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214-226.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 513-530.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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- Biocompare. (2021). Choosing an Apoptosis Detection Assay.
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- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
- Burns, S., et al. (2006). Identification of small-molecule inhibitors of protein kinase B (PKB/AKT) in an AlphaScreen high-throughput screen. Journal of Biomolecular Screening, 11(7), 822-827.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from University of Rochester Medical Center website.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- Hassan, A. Y., et al. (2016). Biological and medicinal significance of 2-aminothiazoles.
- Summers, S. A., & Whiteman, E. L. (2004). Assaying AKT/Protein Kinase B Activity. In Signal Transduction Protocols (pp. 131-139). Humana Press.
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 14(6), 589-596.
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Application Note: A Validated HPLC-UV Method for the Quantification of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Abstract
This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(4-Chloro-benzyl)-thiazol-2-ylamine. The method is designed for accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We provide a comprehensive, step-by-step protocol for sample preparation, chromatographic analysis, and a full validation procedure, establishing the method as fit for its intended purpose.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[3] The thiazole ring is a key component in numerous natural and synthetic bioactive compounds, including vitamins and pharmaceuticals.[3] Accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality assurance in drug manufacturing.
The primary challenge in developing an analytical method is ensuring it can selectively quantify the analyte in the presence of potential impurities, degradation products, or matrix components. This note addresses this by describing a method developed from first principles, focusing on a logical, science-driven approach to chromatographic separation and subsequent validation.
Method Development Rationale
High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the analytical technique of choice due to its widespread availability, high sensitivity, and suitability for non-volatile small organic molecules like the target analyte.
-
Column Chemistry: The analyte possesses a 4-chlorobenzyl group, rendering the molecule significantly hydrophobic. Consequently, a reversed-phase C18 column was chosen as the stationary phase. This provides a non-polar environment that promotes retention of the analyte through hydrophobic interactions. A C18 stationary phase is a standard and robust choice for the separation of many thiazole derivatives.[4][5]
-
Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component was selected to elute the analyte from the C18 column. Acetonitrile is often preferred for its low viscosity and UV transparency. To ensure consistent peak shape and retention time, the aqueous phase was acidified with 0.1% formic acid. The amine group on the thiazole ring can exist in both protonated and neutral forms depending on the pH. The addition of acid ensures the pH of the mobile phase is low, keeping the amine group consistently protonated and preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[6]
-
Detection Wavelength: The aromatic rings (chlorophenyl and thiazole) in the analyte's structure contain π-electron systems, which act as chromophores, absorbing light in the UV region. A UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity for quantification. Based on similar structures, a wavelength in the range of 230-280 nm is anticipated.[4] For this protocol, 238 nm was selected as a starting point.
Experimental Workflow
The overall process, from sample handling to data analysis, is designed for efficiency and reproducibility. The workflow ensures that each step is controlled and contributes to the overall validity of the final result.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (e.g., PTFE or Nylon)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 238 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer quantitatively to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions (for Linearity Curve):
-
Perform serial dilutions of the Standard Stock Solution using the mobile phase (60:40 Water:ACN with 0.1% Formic Acid) to prepare a series of at least five calibration standards.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased assessment of accuracy.
-
Suggested concentrations: 7.5 µg/mL (Low QC), 40 µg/mL (Mid QC), and 80 µg/mL (High QC).
Sample Preparation:
-
Dissolve the sample matrix containing the analyte in a suitable solvent, ideally methanol or the mobile phase.[7]
-
Dilute the sample as necessary to bring the final concentration within the linear range of the calibration curve.
-
Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates that could damage the column.[7][8]
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][9] The validation process is a self-validating system designed to prove the method's reliability.
Caption: Logical relationship of validation parameters establishing a method as "Fit for Purpose".
Validation Parameters and Acceptance Criteria
The following table summarizes the parameters evaluated during validation and their typical acceptance criteria for pharmaceutical analysis.[10][11]
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with potential impurities/degradants. | Peak for the analyte should be pure and free from co-elution. No significant peaks at the analyte's retention time in blank/placebo. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze samples with known concentrations (e.g., 3 levels, 3 replicates each). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): 6 replicates at 100% concentration. Intermediate (Inter-day): Repeat on a different day by a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Temp ±5°C, Mobile Phase %B ±2%). | System suitability parameters must pass. %RSD of results should remain low. |
Step-by-Step Validation Experiments
Specificity:
-
Inject a blank (mobile phase) to check for system peaks.
-
If applicable, prepare and inject a placebo (matrix without the analyte).
-
To perform forced degradation, expose the analyte to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.[4]
-
Analyze these stressed samples to ensure that degradation peaks do not interfere with the main analyte peak.
Linearity:
-
Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Accuracy:
-
Prepare samples at three concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.[5]
Precision:
-
Repeatability: Prepare six individual samples at the target concentration (e.g., 50 µg/mL). Analyze them on the same day under the same conditions. Calculate the %RSD of the results.
-
Intermediate Precision: Have a different analyst repeat the repeatability study on a different day with a different instrument if possible. Compare the results from both days.
LOD and LOQ:
-
Prepare a series of very dilute solutions.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
Robustness:
-
Analyze a standard solution (e.g., 50 µg/mL) while making small, deliberate changes to the method parameters as listed in Table 2.
-
For each condition, check that system suitability criteria (e.g., peak tailing, theoretical plates) are met and that the measured concentration does not deviate significantly from the nominal value.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, accurate, and precise over a practical concentration range. The comprehensive validation protocol confirms its suitability for use in regulated environments, supporting drug development and quality control activities.
References
-
Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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LCGC North America. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]
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- 9. youtube.com [youtube.com]
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Application Notes and Protocols for 5-(4-Chloro-benzyl)-thiazol-2-ylamine in Preclinical Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] This versatile scaffold is present in approved drugs and numerous clinical candidates, highlighting its significance in drug discovery. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific compound, 5-(4-Chloro-benzyl)-thiazol-2-ylamine, combines the 2-aminothiazole core with a 4-chlorobenzyl substituent at the 5-position. This structural combination suggests potential for significant biological activity, drawing parallels from structurally related molecules that have been extensively studied.
These application notes provide a detailed guide for researchers and drug development professionals on the potential applications of this compound in specific disease models. The protocols outlined below are based on established methodologies for evaluating compounds with similar structural motifs and are intended to serve as a comprehensive starting point for preclinical investigation.
I. Application in Oncology Disease Models
The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[4] Notably, this core is found in the dual Src/Abl kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[5][6] Furthermore, various 2-aminothiazole derivatives have shown potent inhibitory activity against other cancer-related kinases such as Aurora kinases.[7][8] The presence of a halogenated benzyl group, as seen in this compound, is a common feature in many potent kinase inhibitors and cytotoxic agents.[9]
A. Proposed Mechanism of Action: Kinase Inhibition
Based on the extensive literature on 2-aminothiazole derivatives, a primary hypothesized mechanism of action for this compound in cancer is the inhibition of protein kinases that are crucial for tumor cell proliferation, survival, and metastasis.[6][8] Key kinase families that could be targeted include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, playing a pivotal role in signaling pathways that control cell growth, adhesion, and motility.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their inhibition leads to defects in cell division and subsequent apoptosis in cancer cells.[7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These tyrosine kinases are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Diagram of a Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized inhibitory action on key oncogenic kinases.
B. Experimental Protocols
Objective: To determine the direct inhibitory effect of this compound on the activity of specific kinases.
Materials:
-
Recombinant human kinases (e.g., Src, Abl, Aurora A, VEGFR2)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562 for CML, HeLa for cervical cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Description | Typical Range for Active Compounds |
| Kinase IC50 | Concentration for 50% inhibition of kinase activity | Sub-micromolar to low micromolar |
| Cellular GI50 | Concentration for 50% inhibition of cell growth | Micromolar range |
II. Application in Antimicrobial Disease Models
The thiazole ring is a key component of many antimicrobial agents. Derivatives of 2-aminothiazole and related thiazolidinones have shown significant activity against a range of bacterial and fungal pathogens, including resistant strains.[1][10] The mechanism of action for thiazole-based antimicrobials can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
A. Proposed Mechanism of Action: Inhibition of Bacterial Processes
The antimicrobial activity of this compound could be attributed to several mechanisms, including:
-
Inhibition of Protein Synthesis: Thiazole-containing compounds have been shown to bind to bacterial ribosomes, thereby inhibiting protein synthesis.
-
Enzyme Inhibition: The compound may target and inhibit crucial bacterial enzymes involved in metabolic pathways or cell wall biosynthesis.
-
Biofilm Disruption: Some thiazole derivatives have demonstrated the ability to inhibit the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.[10]
Diagram of a General Antimicrobial Workflow
Caption: A typical workflow for antimicrobial activity assessment.
B. Experimental Protocols
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density.
Objective: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto agar plates.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plates.
| Parameter | Description | Interpretation |
| MIC | Minimum Inhibitory Concentration | Indicates bacteriostatic or fungistatic activity. |
| MBC/MFC | Minimum Bactericidal/Fungicidal Concentration | Indicates bactericidal or fungicidal activity. A low MBC/MIC ratio (≤4) suggests a cidal effect. |
III. Potential Application in Neurological and Inflammatory Disease Models
While less predominantly reported for 2-aminothiazoles, related thiazolidinone derivatives have shown promise in models of neurodegenerative diseases and inflammation.[11][12][13] Some derivatives have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through antioxidant and anti-inflammatory mechanisms.[11][14][15] Additionally, anticonvulsant activity has been observed for certain thiazolidinone compounds.[12] The anti-inflammatory properties are often linked to the inhibition of cyclooxygenase (COX) enzymes.[12][16]
Given these findings for structurally similar compounds, this compound could be a candidate for investigation in models of:
-
Neuroinflammation and Neurodegeneration: Assessing its ability to protect neurons from inflammatory or oxidative stress-induced damage.
-
Inflammatory Disorders: Evaluating its potential to inhibit key inflammatory mediators like COX-1 and COX-2.
Further studies would be required to validate these potential applications, starting with in vitro assays to assess its effects on neuronal cell viability under stress conditions and its inhibitory activity against inflammatory enzymes.
Conclusion
This compound is a promising compound for investigation in various disease models due to its structural similarity to a well-established class of biologically active molecules. The most promising avenues for initial research lie in the fields of oncology and infectious diseases, with potential for expansion into neurological and inflammatory disorders. The protocols provided herein offer a robust framework for the initial preclinical evaluation of this compound.
References
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Available at: [Link]
-
Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones. Available at: [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Available at: [Link]
-
Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Available at: [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]
-
Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][17]thiadiazol-2-yl] derivatives as new antimicrobial agents. Available at: [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Available at: [Link]
-
Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Available at: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Available at: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]
-
5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine - PubChem. Available at: [Link]
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Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Available at: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available at: [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]
-
Evaluation of 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) as Potential Anticonvulsant Agent. Available at: [Link]
-
Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Available at: [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Available at: [Link]
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- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Welcome to the technical support center for 5-(4-Chloro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. Poor aqueous solubility is a common hurdle for promising small molecules, often leading to inconsistent data and delayed projects. This resource provides field-proven insights and systematic troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Part 1: Understanding the Compound - Why is Solubility an Issue?
Question: What are the key physicochemical properties of this compound that influence its behavior in aqueous solutions?
Answer:
Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. While experimental data for this specific molecule is not extensively published, we can estimate its key properties based on its structure and data from closely related analogs. These properties collectively point towards a compound that is hydrophobic and poorly soluble in aqueous media, the primary environment for most biological assays.
The core issue is that the energy required to break the compound's crystal lattice and surround it with water molecules (solvation) is high, while the interactions between the hydrophobic molecule and polar water are weak.[1] This leads to the compound "preferring" to remain aggregated or precipitate out of aqueous solutions.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Solubility | Source/Analog Reference |
|---|---|---|---|
| Molecular Weight | ~225.7 g/mol | Higher molecular weight can negatively impact solubility. | [2][3] |
| Predicted XLogP3 | 2.6 - 3.3 | A positive LogP value indicates hydrophobicity (lipophilicity). Values >2 suggest poor aqueous solubility. | [2][4] |
| Predicted pKa | ~5.0 | The 2-amino-thiazole group is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. | [5][6] |
| Aqueous Solubility | Very Low | Expected to be in the low µg/mL range, similar to related structures. |[7] |
Part 2: Stock Solution Preparation - Your First Line of Defense
Question: What is the best way to prepare a high-concentration stock solution of this compound?
Answer:
The standard and most effective practice for a hydrophobic compound like this is to create a concentrated stock solution in a non-aqueous, water-miscible organic solvent.[4][8]
Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to your aqueous assay medium, thereby keeping the final solvent concentration low enough to be non-toxic to cells.[9]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 225.7 g/mol * 1000 mg/g = 2.26 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound onto an analytical balance.
-
Dissolution:
-
Transfer the weighed compound into an appropriate sterile vial (e.g., an amber glass or polypropylene vial).
-
Add the calculated volume of 100% DMSO (e.g., 1 mL).
-
Ensure complete dissolution by vortexing vigorously. If needed, brief sonication in a water bath can be used to break up small particulates. Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[10]
-
Store aliquots at -20°C or -80°C, protected from light. Always check the manufacturer's data sheet for specific storage recommendations.[10]
-
Part 3: Troubleshooting Precipitation in Biological Assays
This section addresses the most common failure point: precipitation of the compound when the DMSO stock is diluted into aqueous cell culture media or buffer.
Question: I added my DMSO stock to my cell culture medium, and it immediately turned cloudy or I saw particles form. What is happening?
Answer:
This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, which is stable in the concentrated DMSO stock, is rapidly transferred to an aqueous environment where its solubility limit is exceeded.[11] The DMSO quickly diffuses into the water, leaving the hydrophobic compound molecules to aggregate and precipitate.
FAQ: Common Precipitation Scenarios & Solutions
-
"My compound precipitates immediately upon dilution."
-
Cause: The final concentration in the media is too high, or the dilution technique is too rapid.
-
Solution: First, determine the maximum soluble concentration by performing a serial dilution test (see Protocol 2). Second, modify your dilution technique: use pre-warmed (37°C) media, and add the stock solution dropwise while gently vortexing or swirling the media to facilitate mixing.[11]
-
-
"My media looks fine at first, but I see a crystalline precipitate after a few hours or days in the incubator."
-
Cause: This is often due to delayed precipitation or changes in the media over time. Factors can include:
-
Temperature Fluctuations: Even slight cooling can reduce solubility.
-
pH Shift: Cellular metabolism can acidify the media, potentially affecting the solubility of a pH-sensitive compound.[11]
-
Evaporation: Water loss from plates in the incubator can increase the compound's effective concentration, pushing it past its solubility limit.[12][13]
-
-
Solution: Ensure your incubator has stable temperature and humidity. Monitor the pH of your media in long-term experiments. Use plates with tight-fitting lids or sealing films. Consider preparing fresh compound-media dilutions more frequently for long-term assays.
-
-
"Can I just filter out the precipitate and use the remaining solution?"
-
Answer: This is not recommended . Filtering removes an unknown amount of your active compound, making the final concentration in your experiment inaccurate and compromising the validity of your results.[14] The best approach is to address the root cause of the precipitation.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving precipitation issues.
Part 4: Advanced Solubilization Strategies
Question: I've optimized my dilution protocol, but the compound still precipitates at the effective concentration I need for my assay. What else can I try?
Answer:
When standard dilution fails, you can employ formulation strategies using solubility-enhancing excipients. The goal is to create a more favorable micro-environment for the compound in the aqueous medium. It is critical to test these excipients for toxicity and interference in your specific assay system.
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Potential Disadvantages | Typical Starting Concentration |
|---|---|---|---|---|
| Serum Proteins | Proteins like albumin bind to hydrophobic compounds, acting as natural carriers and keeping them in solution.[14] | Biologically relevant; often already present in media. | Not suitable for serum-free assays; can interfere with protein-binding studies. | 2-10% FBS in media |
| Co-solvents | A water-miscible organic solvent (e.g., ethanol, PEG-400) is added to the final medium to increase its overall polarity, making it more hospitable to the drug.[5] | Simple to implement. | Can be toxic to cells at higher concentrations; may alter protein conformation. | <1% final concentration |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that encapsulates the drug molecule, effectively shielding it from the aqueous environment.[5] | Generally low cytotoxicity; well-characterized. HP-β-cyclodextrin is a common choice. | Can extract cholesterol from cell membranes at high concentrations; may interfere with assays involving lipids. | 1-10 mM |
| Surfactants | Amphiphilic molecules that form micelles above a critical concentration. Hydrophobic drugs partition into the hydrophobic core of these micelles, increasing their apparent solubility. | Highly effective at increasing solubility. | Can be cytotoxic by disrupting cell membranes; non-ionic surfactants (e.g., Tween® 20/80, Pluronic® F-68) are preferred. | 0.01% - 0.1% |
Protocol 2: Screening for an Optimal Solubilization Excipient
This protocol helps you systematically test which strategy works best for this compound at your desired concentration.
-
Prepare Excipient Stocks: Make concentrated aqueous stocks of your chosen excipients (e.g., 100 mM HP-β-cyclodextrin, 1% Tween® 80).
-
Prepare Test Media: In separate tubes, prepare your final assay medium containing different excipients at their target concentrations (e.g., Media + 1 mM HP-β-CD, Media + 0.01% Tween® 80).
-
Spike with Compound: Add your DMSO stock of this compound to each tube to achieve your desired final concentration. Include a "DMSO only" control.
-
Observe:
-
Immediate: Visually inspect for precipitation (cloudiness, particles).
-
Delayed: Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours).
-
-
Select Candidate: The condition with the highest concentration of your compound that remains clear throughout the incubation is your lead formulation.
-
VALIDATE: You must now validate this lead formulation for assay compatibility (see Part 5).
Part 5: Validation - Ensuring Your Solution Isn't the Problem
Question: How do I make sure the solubilizing agent I chose isn't affecting my cells or interfering with my assay readout?
Answer:
This is a critical validation step. The excipient itself could be bioactive, toxic, or interfere with assay signals.[3][9] Proper controls are non-negotiable for data integrity.
Validation Workflow
Key Validation Experiments:
-
Vehicle Control: This is the most important control. It consists of your complete assay system (cells, media, etc.) treated with the exact same concentration of solvent and excipient as your test articles, but without the compound.
-
Example: If your final condition is 10 µM compound with 0.1% DMSO and 0.01% Tween® 80, your vehicle control must be 0.1% DMSO and 0.01% Tween® 80.
-
Purpose: This allows you to subtract any background effect caused by the formulation itself (e.g., slight toxicity, altered cell growth).[14]
-
-
Assay Interference Check (for non-cell-based assays): For biochemical assays (e.g., enzyme kinetics, fluorescence polarization), test whether your vehicle interferes with the signal.
-
Example: Run the assay with buffer alone vs. buffer + vehicle. A change in fluorescence or absorbance indicates interference.
-
By following these structured troubleshooting and validation steps, you can confidently overcome the solubility challenges posed by this compound, ensuring the generation of high-quality, reliable data in your biological assays.
References
-
(PubMed Central)
-
(World Pharma Today)
-
(PubChem)
-
(PubChem)
-
(PMC - NIH)
-
(BenchChem)
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(Hilaris Publisher)
-
(BenchChem)
-
(Sigma-Aldrich)
-
(ScienceDirect)
-
(PhytoTech Labs)
-
(Procell)
-
(PubChem)
-
(ResearchGate)
-
(ChemicalBook)
-
(ACS Publications)
-
(PMC - NIH)
-
(ResearchGate)
-
(ResearchGate)
-
(PMC - NIH)
-
(PubMed)
-
(Sigma-Aldrich)
-
(PMC - NIH)
-
(ResearchGate)
-
(BenchChem)
-
(ResearchGate)
-
(Bitesize Bio)
-
(Thermo Fisher Scientific)
-
(PMC - NIH)
-
(ACS Publications)
-
(Semantic Scholar)
-
(Ascendia Pharmaceutical Solutions)
-
(Course Hero)
-
(Int J Pharm Chem Anal)
-
(PubMed Central)
-
(World Journal of Pharmaceutical Research)
-
(CymitQuimica)
-
(PMC - NIH)
-
(YouTube)
-
(HPC Standards)
-
(PubChem)
-
(ResearchGate)
-
(ScienceDirect)
Sources
- 1. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-(4-Bromobenzyl)-1,3-thiazol-2-amine | C10H9BrN2S | CID 727750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-FLUORO-BENZYL)-THIAZOL-2-YLAMINE CAS#: 315241-39-5 [chemicalbook.com]
- 5. 315241-39-5 CAS MSDS (5-(4-FLUORO-BENZYL)-THIAZOL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | C10H9ClN2OS | CID 2063560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole (CAS 288-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 4-Amino-5-(4-chlorophenyl)thiazole | C9H7ClN2S | CID 82470803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. PubChemLite - N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (C19H13Cl3N2OS) [pubchemlite.lcsb.uni.lu]
Navigating the Synthesis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine: A Technical Support Guide
Welcome to the comprehensive technical support center for the synthesis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice to optimize reaction conditions and troubleshoot common experimental challenges. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Synthetic Overview & Core Principles
The synthesis of this compound is most effectively achieved through a two-stage process, beginning with the preparation of the key α-haloketone intermediate, followed by the classical Hantzsch thiazole synthesis. Understanding the nuances of each stage is critical for achieving high yields and purity.
Stage 1: Synthesis of the α-Haloketone Precursor: 1-Chloro-3-(4-chlorophenyl)propan-2-one
The strategic cornerstone of this synthesis is the efficient preparation of the α-haloketone, 1-chloro-3-(4-chlorophenyl)propan-2-one. A highly effective and scalable one-step method involves the reaction of 4-chlorophenylacetic acid with a chlorinating agent.[1] This approach is often preferred over multi-step syntheses due to its operational simplicity.
Stage 2: Hantzsch Thiazole Synthesis
The final step is the cyclocondensation reaction between the synthesized α-haloketone and thiourea. This reaction, a variant of the Hantzsch thiazole synthesis, is a robust method for the formation of the 2-aminothiazole ring system.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-(4-chlorophenyl)propan-2-one
This protocol is adapted from established methods for the synthesis of α-chloroketones from carboxylic acids.[1]
Materials:
-
4-Chlorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood)
-
Anhydrous diethyl ether
-
Anhydrous HCl in diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-chlorophenylacetic acid (1 equivalent). Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Gently heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorophenylacetyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether (approximately 3 mL per gram of acid chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.2 equivalents) with vigorous stirring. Caution: Diazomethane is toxic and explosive. Use appropriate safety measures.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. A yellow solution of the diazoketone should be formed.
-
Hydrochlorination: Cool the reaction mixture back to 0 °C.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of anhydrous HCl in diethyl ether, until the yellow color disappears and nitrogen evolution ceases.
-
Work-up and Purification: Wash the ethereal solution with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-3-(4-chlorophenyl)propan-2-one.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of this compound
Materials:
-
1-Chloro-3-(4-chlorophenyl)propan-2-one
-
Thiourea
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-(4-chlorophenyl)propan-2-one (1 equivalent) in ethanol (approximately 5 mL per gram of α-haloketone).
-
Add thiourea (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Troubleshooting Stage 1: α-Haloketone Synthesis
Q1: My yield of 1-chloro-3-(4-chlorophenyl)propan-2-one is low. What are the likely causes?
A1: Low yields in this stage can often be attributed to several factors:
-
Incomplete Acid Chloride Formation: Ensure that the reaction with thionyl chloride goes to completion. The cessation of gas evolution is a good indicator. Using a slight excess of thionyl chloride and an adequate reflux time is crucial.
-
Decomposition of Diazomethane: Diazomethane is unstable and can decompose, especially in the presence of acidic impurities or upon exposure to rough glass surfaces. It is essential to use flame-dried glassware and a freshly prepared solution of diazomethane.
-
Side Reactions: The formation of byproducts such as the corresponding methyl ester (from reaction of the acid chloride with methanol if present as an impurity in diazomethane solution) or other rearrangement products can reduce the yield of the desired α-chloroketone.
Q2: I am observing multiple spots on my TLC plate after the α-haloketone synthesis. What could they be?
A2: Besides the desired product, common impurities may include:
-
Unreacted 4-chlorophenylacetyl chloride: This can be identified by its reactivity with moisture.
-
The corresponding diazoketone: This will appear as a yellow spot on the TLC plate.
-
Methyl 2-(4-chlorophenyl)acetate: Formed if methanol is present as an impurity.
-
Polymeric materials: Can form if the reaction conditions are not well-controlled.
A well-optimized column chromatography protocol is essential for separating these impurities.
Troubleshooting Stage 2: Hantzsch Thiazole Synthesis
Q3: The yield of this compound is lower than expected. How can I improve it?
A3: Low yields in the Hantzsch synthesis can be addressed by considering the following:
-
Purity of the α-Haloketone: The purity of the starting 1-chloro-3-(4-chlorophenyl)propan-2-one is paramount. Impurities from the previous step can interfere with the cyclization.
-
Stoichiometry: A slight excess of thiourea (1.1-1.2 equivalents) is often beneficial to ensure complete consumption of the α-haloketone.
-
Reaction Time and Temperature: The reaction may require a longer reflux time for completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent: While ethanol is a common solvent, other polar protic solvents like methanol or isopropanol can be screened to see if they improve the yield.
Q4: My final product is difficult to purify. What are the potential impurities and how can I remove them?
A4: Common impurities in the final product include:
-
Unreacted Thiourea: This is generally water-soluble and can be removed by washing the crude product thoroughly with water.
-
Side-products from the α-haloketone: Any impurities carried over from the first step will likely lead to corresponding impurities in the final product.
-
Over-alkylation products: Although less common with thiourea, it's a possibility.
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution with hexane and ethyl acetate is a good starting point.
Frequently Asked Questions (FAQs)
Q5: What are the critical safety precautions for this synthesis?
A5:
-
Diazomethane: This is a highly toxic and potentially explosive reagent. It should only be handled by trained personnel in a well-ventilated fume hood with a blast shield. Avoid using glassware with ground glass joints.
-
Thionyl Chloride: This is a corrosive and lachrymatory substance. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General Precautions: Always wear appropriate PPE. Handle all chemicals in a well-ventilated area.
Q6: Can I use an alternative to diazomethane for the α-haloketone synthesis?
A6: Yes, while the diazomethane route is common, other methods exist. For instance, the direct chlorination of 1-(4-chlorophenyl)propan-2-one can be explored, although this may lead to issues with regioselectivity. The method starting from 4-chlorophenylacetic acid and utilizing a magnesium enolate dianion intermediate is a safer and more scalable alternative to the use of diazomethane.[1]
Q7: What analytical techniques are recommended for characterizing the final product?
A7: The structure and purity of this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
IV. Data Summary & Comparison
| Parameter | Stage 1: α-Haloketone Synthesis | Stage 2: Hantzsch Synthesis |
| Key Reagents | 4-Chlorophenylacetic acid, Thionyl chloride, Diazomethane | 1-Chloro-3-(4-chlorophenyl)propan-2-one, Thiourea |
| Typical Solvent | Diethyl ether | Ethanol |
| Reaction Temp. | 0 °C to Room Temperature | Reflux |
| Typical Yield | 70-85% | 75-90% |
| Purification | Column Chromatography | Recrystallization |
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Mechanism of α-Chloroketone formation via Diazomethane
Caption: Mechanism of the Hantzsch thiazole synthesis.
VI. References
-
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Bradsher, C. K. (1946). The Synthesis of Phenanthrene Derivatives. Chemical Reviews, 38(3), 447-497. [Link]
-
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Organic Syntheses Procedure, α-CHLOROPHENYLACETIC ACID. [Link]
-
Master Organic Chemistry, Diazomethane (CH2N2). (2025, June 22). [Link]
Sources
Technical Support Center: A Guide to Handling 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Welcome to the technical support center for 5-(4-Chloro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and experimental use of this compound. We provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are both successful and efficient.
Section 1: Synthesis and Purification
The synthesis of 5-substituted-2-aminothiazoles like this compound can present unique challenges compared to their more commonly synthesized 4-substituted counterparts. This section addresses potential hurdles in obtaining this molecule in high purity.
Frequently Asked Questions (FAQs)
Q1: We are struggling with the synthesis of this compound. What is a reliable synthetic route and what are the common pitfalls?
A1: A common and effective method for synthesizing 5-benzyl-2-aminothiazole derivatives involves the reaction of a β-haloketone or its equivalent with thiourea. For the target molecule, a key intermediate would be 1-chloro-3-(4-chlorophenyl)propan-2-one.
Causality Behind Experimental Choices: The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring. However, direct bromination of 1-(4-chlorophenyl)propan-2-one can lead to a mixture of regioisomers. Therefore, a more controlled approach is often necessary.
A plausible synthetic route is outlined below:
Technical Support Center: 5-(4-Chloro-benzyl)-thiazol-2-ylamine Synthesis
Welcome to the technical support center for the synthesis and purification of 5-(4-Chloro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiazole derivative. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide rapid, targeted answers to the most common issues encountered during the synthesis and purification of this compound.
Synthesis-Related Issues
Question 1: My reaction yield is significantly lower than expected. What are the most common contributing factors?
Answer: Low yields in the Hantzsch thiazole synthesis, the primary route for this compound, can often be traced back to several key factors:
-
Purity of Starting Materials: The α-haloketone and thiourea are the cornerstone reagents. Impurities in the α-haloketone can lead to unwanted side reactions, while oxidized thiourea will be unreactive. It is crucial to verify the purity of your starting materials using methods like NMR or melting point analysis.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product or formation of byproducts. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Solvent Choice: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[1] Alcohols like ethanol and methanol are commonly used and often effective.[1][2] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[1][3]
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer: The Hantzsch synthesis, while generally robust, can produce several byproducts:
-
Isomeric Impurities: Under acidic conditions, the reaction can yield the isomeric 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole.[1] Performing the reaction under neutral or slightly basic conditions can help favor the formation of the desired product.[1]
-
Over-alkylation or Dimerization: If the reaction conditions are not carefully controlled, side reactions involving the reactive starting materials can occur.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.
Question 3: How critical is the choice of the α-haloketone precursor?
Answer: The choice and quality of the α-haloketone, in this case, 1-bromo-3-(4-chlorophenyl)propan-2-one, is paramount. The bromine atom is a good leaving group, facilitating the initial SN2 reaction with thiourea.[2] Using an α-chloroketone would require more forcing conditions. Ensure the α-haloketone is fresh or has been stored properly to prevent degradation.
Purification-Related Issues
Question 4: My crude product is an oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common problem when the compound's melting point is low or when significant impurities are present, which depress the melting point.[4] Here are some strategies to address this:
-
Solvent System Modification: The current solvent may be too good a solvent for your compound. Try switching to a less polar solvent system for recrystallization. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethanol and adding cold water dropwise until turbidity persists) can also induce crystallization.[5]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Trituration: Stirring the oil with a poor solvent (like hexane or diethyl ether) can sometimes induce solidification.
Question 5: I'm having difficulty purifying the compound by column chromatography. What are the best practices?
Answer: Column chromatography of 2-aminothiazole derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel.[5]
-
Solvent System: A gradient of increasing polarity, often starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, is a good starting point.[6]
-
Tailing Reduction: To minimize tailing, you can add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.[7] This will neutralize the acidic silanol groups on the silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.
Experimental Protocols & Workflows
Optimized Synthesis of this compound (Hantzsch Synthesis)
This protocol is based on the well-established Hantzsch thiazole synthesis, optimized for this specific derivative.[8][9]
dot
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-3-(4-chlorophenyl)propan-2-one (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-haloketone.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction.[1][2]
-
Isolation: Stir the resulting suspension for 30 minutes. The product will precipitate out of the solution. Collect the solid by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
Purification Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (200-400 mesh) using a slurry of the initial eluent (e.g., 9:1 hexane:ethyl acetate).[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Verify purity via NMR or melting point. Use fresh reagents.[1] |
| Suboptimal reaction temperature | Monitor temperature closely. Optimize by running small-scale trials at different temperatures. | |
| Incorrect solvent | Experiment with different solvents like methanol, ethanol, or acetonitrile.[1] | |
| Byproduct Formation | Acidic reaction conditions | Run the reaction under neutral or slightly basic conditions.[1] |
| Prolonged reaction time | Monitor the reaction by TLC and stop it once the starting material is consumed. |
Table 2: Recommended Purification Parameters
| Purification Method | Solvent System (Starting Point) | Key Considerations |
| Recrystallization | Ethanol or Ethanol/Water | Cool slowly to promote crystal growth and avoid "oiling out".[4] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Add 0.5-1% triethylamine to the eluent to reduce tailing.[7] |
| Dichloromethane/Methanol Gradient | A more polar system for more polar impurities. |
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. Understanding the mechanism is key to troubleshooting and optimization.
dot
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
The reaction begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 fashion, displacing the halide.[2] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[2]
References
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
- Google Patents. Process of producing 2-aminothiazole.
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]
-
MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Available from: [Link]
-
Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available from: [Link]
-
ResearchGate. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][5][8]thiadiazol-2-yl] derivatives as new antimicrobial agents. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]
-
RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Stability Profiling of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Welcome to the technical support guide for the stability testing of 5-(4-Chloro-benzyl)-thiazol-2-ylamine. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to establish its stability profile in various solvent systems. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding how this compound behaves under various stress conditions is a prerequisite for developing a stable formulation. This guide provides a comprehensive framework for conducting these essential studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the stability assessment of thiazole-based compounds.
Q1: My this compound stock solution in DMSO is showing unexpected degradation, even at low temperatures. What could be the cause?
A1: This is a frequently observed phenomenon. While Dimethyl Sulfoxide (DMSO) is an excellent solubilizing agent, it is not always inert. 2-aminothiazoles, in particular, can be susceptible to degradation in DMSO, especially if the solution is stored for extended periods at room temperature.[1] The degradation can be accelerated by temperature fluctuations.
-
Causality: The mechanism can involve oxidation or dimerization of the thiazole compound, potentially catalyzed by impurities or the inherent reactivity of the DMSO solvent itself.[1]
-
Troubleshooting Steps:
-
Minimize Storage Time: Prepare fresh DMSO stock solutions for each experiment whenever possible.
-
Storage Conditions: If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or, preferably, -80°C to significantly slow down decomposition.[1]
-
Alternative Solvents: For intermediate dilutions, consider switching to acetonitrile or ethanol immediately before use, as these are generally more inert.
-
Blank Analysis: Always run a blank DMSO sample (stored under the same conditions) in your analytical sequence to rule out solvent-based impurities or degradation products that could interfere with your analysis.
-
Q2: I'm observing significant degradation under acidic conditions but less under basic conditions. Is this expected for a 2-aminothiazole derivative?
A2: Yes, this is plausible. The 2-aminothiazole moiety contains several sites susceptible to acid-catalyzed hydrolysis.
-
Mechanistic Insight: The exocyclic amine and the thiazole ring's nitrogen atoms can be protonated under acidic conditions. This protonation can make the thiazole ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening. In contrast, under basic conditions, the molecule may be deprotonated and potentially more stable against hydrolysis, although other base-catalyzed reactions could occur.
-
Experimental Validation: To confirm this, we recommend performing a pH-rate profile study. This involves conducting the stability test across a range of pH values (e.g., pH 2, 4, 7, 9, 12) and monitoring the degradation rate. This provides a quantitative understanding of the compound's stability as a function of pH.
Q3: My HPLC chromatogram shows a new peak growing over time, but I'm unsure if it's a degradant or a solvent impurity. How can I confirm?
A3: Differentiating degradants from external contaminants is a critical step in a forced degradation study.[2] A systematic approach is required for confirmation.
-
Self-Validating Protocol:
-
Control Samples: Always include a "time zero" (T0) sample and a solvent blank in your analysis. The T0 sample, analyzed immediately after preparation, serves as your baseline. The solvent blank, subjected to the same stress conditions, will reveal any peaks arising from the solvent itself.
-
Mass Balance: A key principle of a stability-indicating method is mass balance. The sum of the increase in the area of all degradation product peaks should approximately equal the decrease in the area of the parent compound's peak. A significant deviation may suggest the presence of non-UV active degradants or co-eluting peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector if available. The peak purity function can assess whether the parent peak is spectrally homogeneous, which helps to detect co-eluting impurities.
-
LC-MS Analysis: The most definitive method is to analyze your stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the species in the new peak, allowing you to propose a structure and confirm it is derived from the parent compound.[3]
-
Q4: What are the most likely degradation pathways for this compound?
A4: Based on the structure, several degradation pathways are plausible under forced degradation conditions.[4]
-
Hydrolysis: As discussed in Q2, acid or base-catalyzed hydrolysis can occur, potentially leading to the cleavage of the thiazole ring.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. This is typically tested using hydrogen peroxide (H₂O₂).
-
Photodegradation: Thiazole rings, especially those with aryl substituents, are known to be sensitive to light. A common mechanism involves a reaction with singlet oxygen via a [4+2] cycloaddition, forming an unstable endoperoxide that subsequently rearranges into other products.[3][5] This highlights the importance of protecting samples from light during handling and storage.
Experimental Protocols & Methodologies
Protocol 1: General Stability Study Workflow
This protocol outlines the setup for a comprehensive stability assessment in different solvents.
Caption: Workflow for solvent stability testing.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable Class 3 solvent like acetonitrile to a final concentration of 1.0 mg/mL.[6] Use of a Class 2 solvent like acetonitrile is acceptable for this stage.[6]
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 100 µg/mL in each of the test solvents (e.g., Methanol, Ethanol, Acetonitrile, Water (pH adjusted), Ethyl Acetate). Prepare a sufficient volume for all time points.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to establish the initial concentration and purity.
-
Applying Stress Conditions:
-
Store aliquots of each solution under various conditions: ambient (25°C), accelerated (40°C), and refrigerated (4°C, as a control).
-
For photostability, expose a separate set of samples to light conditions as specified in the ICH Q1B guideline. Ensure a dark control is stored alongside.
-
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 4, 8, 24, 48, 72 hours).
-
Analysis: Analyze all samples using the validated HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
A robust HPLC method is the cornerstone of any stability study. The following method has been designed for selectivity and accuracy for thiazole derivatives.[7][8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for aryl-containing compounds.[7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid provides good peak shape for amine-containing compounds and is MS-compatible.[9] Acetonitrile is a common organic modifier. |
| Gradient | 50% B to 90% B over 15 minutes, hold for 5 min, return to initial conditions | A gradient elution ensures that both the polar parent compound and potentially less polar degradants are eluted and resolved effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[7] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[10] |
| Detection Wavelength | 272 nm (or determined by UV scan) | Thiazole derivatives often exhibit strong absorbance in this region. A UV scan of the parent compound should be performed to confirm λmax.[11] |
Data Interpretation & Expected Outcomes
The stability of this compound will vary significantly based on the solvent's properties (polarity, protic/aprotic nature). The data below represents a hypothetical summary based on general chemical principles.
Table 1: Predicted Stability of this compound in Common Solvents (at 40°C)
| Solvent | Solvent Type | Predicted Stability (72 hrs) | Common Degradation Pathway |
| Acetonitrile | Polar Aprotic | High (>98%) | Generally inert, minimal degradation expected. A good choice for stock solutions.[12] |
| Methanol | Polar Protic | Moderate (90-95%) | Potential for solvolysis or acid-catalyzed degradation if acidic impurities are present. |
| Ethanol | Polar Protic | High (>95%) | Generally a stable environment, often used in formulations.[12] |
| Water (pH 7) | Polar Protic | Moderate (85-95%) | Potential for hydrolysis, rate is dependent on the intrinsic stability of the thiazole ring. |
| Water (pH 2) | Polar Protic | Low (<80%) | Acid-catalyzed hydrolysis is a likely major degradation route. |
| Ethyl Acetate | Moderately Polar | High (>98%) | Ester solvents are generally non-reactive towards the thiazole moiety under these conditions.[13] |
| DMSO | Polar Aprotic | Moderate-Low (80-90%) | As noted in the FAQ, can promote oxidation or other degradation pathways over time.[1] |
Potential Degradation Pathway Visualization
The following diagram illustrates a potential photolytic degradation pathway for a generic aryl-thiazole compound, which is a key consideration for this compound.
Caption: Photodegradation via singlet oxygen.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Resolve Analytical. (2023). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Resolve Analytical Website. [Link]
-
Gomes, A. F., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Aure Chemical Website. [Link]
-
Eco-Friendly Solvent. (2023). An In-Depth Look At Pharmaceutical Grade Solvent Uses, Benefits, And Product Specifications. Eco-Friendly Solvent Website. [Link]
-
Slideshare. (n.d.). Solvents used in pharmacy. Slideshare. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies Website. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 633-646. [Link]
-
ResearchGate. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave. [Link]
-
PubChem. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem Database. [Link]
-
Lee, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
-
Geiss, F., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 23(5), 1-7. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. youtube.com [youtube.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
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- 12. simplesolvents.com [simplesolvents.com]
- 13. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
Technical Support Center: Overcoming Resistance to Thiazole-Based Compounds
Welcome to the technical support center for researchers utilizing thiazole-based compounds in their experimental workflows. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of acquired resistance. As your partner in research, we aim to equip you with the knowledge and practical protocols to diagnose, understand, and ultimately overcome resistance mechanisms, ensuring the continued progress of your drug development efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding thiazole-based compounds and the emergence of resistance.
Q1: What are the common mechanisms of action for thiazole-based anticancer compounds?
Thiazole-containing molecules are a versatile class of compounds with a broad spectrum of biological activities, including anticancer effects.[1][2] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.[3][4] Commonly reported mechanisms include:
-
Tubulin Polymerization Inhibition: A significant number of thiazole derivatives function as microtubule-targeting agents. They bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6][7][8]
-
Kinase Inhibition: Several thiazole-based drugs, such as Dasatinib, are potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[9][10] Dysregulation of this pathway is a frequent event in many cancers, promoting cell growth, proliferation, and survival.[11]
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit a range of other enzymes crucial for cancer cell survival and metastasis, such as topoisomerase and histone deacetylases (HDACs).[12][13]
Q2: What is acquired resistance and why does it occur with thiazole-based compounds?
Acquired resistance is the phenomenon where cancer cells, initially sensitive to a drug, develop the ability to survive and proliferate despite continuous or repeated exposure to that compound. This is a major challenge in cancer therapy.[14] For thiazole-based compounds, as with other anticancer agents, resistance can emerge through various molecular and cellular adaptations that allow the cancer cells to evade the drug's therapeutic effects.
Q3: What are the primary known mechanisms of resistance to thiazole-based compounds?
While the specific resistance mechanisms can vary depending on the compound and the cancer type, several key pathways have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism. These membrane proteins act as pumps, actively removing the thiazole-based compound from the cell, thereby reducing its intracellular concentration and efficacy.[15][16][17]
-
Alterations in the Drug Target: Mutations in the gene encoding the drug's target protein can prevent the thiazole compound from binding effectively, rendering it inactive.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition caused by the thiazole-based drug. For instance, if a compound targets the PI3K/Akt pathway, cells might upregulate a parallel survival pathway.[9][11]
-
Drug Inactivation: Cancer cells may develop the ability to metabolize and inactivate the thiazole compound through enzymatic modification.[18][19]
-
Induction of Pro-Survival Mechanisms: Processes like autophagy can be hijacked by cancer cells to survive the stress induced by chemotherapy.[17][20]
-
Phenotypic Changes: A switch from an epithelial to a mesenchymal phenotype (Epithelial-to-Mesenchymal Transition or EMT) can confer resistance to various cancer therapies.[15]
Troubleshooting Guides
This section provides structured, question-driven guides to help you identify and address specific resistance issues in your experiments.
Guide 1: Investigating Reduced Compound Efficacy Due to Increased Drug Efflux
Problem: You observe a significant increase in the IC50 value of your thiazole-based compound in your cell line over time, suggesting acquired resistance. You hypothesize that increased drug efflux might be the cause.
Potential Cause: Upregulation of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2).[15][17]
Experimental Workflow to Diagnose and Overcome Efflux-Mediated Resistance
Caption: Workflow for identifying and targeting bypass signaling pathways.
Detailed Protocols:
Protocol 3.1: siRNA-Mediated Gene Knockdown
-
Cell Seeding: Seed resistant cells in a 6- or 12-well plate so they are 60-80% confluent at the time of transfection. 2[21]. Transfection Complex Preparation: Dilute the siRNA targeting the gene of interest and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow complex formation. 3[6][22]. Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation and Experimentation: Confirm knockdown of the target protein by Western blot. Subsequently, treat the transfected cells with your thiazole compound and assess cell viability (e.g., using an MTT assay).
Protocol 3.2: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. 2[1][12]. Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of your thiazole-based compound (and/or the combination of drugs).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. 5[23][24]. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
[5]---
Guide 4: Investigating Pro-Survival Autophagy
Problem: You suspect that your thiazole compound is inducing a cellular stress response that activates autophagy, which in turn promotes cell survival and contributes to resistance.
Potential Cause: The thiazole compound induces cellular stress, leading to the upregulation of autophagy as a survival mechanism.
[17][20]#### Experimental Workflow to Assess and Inhibit Pro-Survival Autophagy
Caption: Workflow for investigating the role of autophagy in thiazole resistance.
Detailed Protocols:
Protocol 4.1: Immunofluorescence for LC3 Puncta
-
Cell Culture: Grow resistant and parental cells on coverslips.
-
Treatment: Treat cells with the thiazole compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 or saponin. 4[8][25]. Immunostaining: Incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of LC3 puncta (dots) per cell. An increase in puncta indicates the formation of autophagosomes.
[26][27]### Data Summary Tables
Table 1: Example Data for ABC Transporter Expression Analysis
| Cell Line | Gene | Relative mRNA Expression (Fold Change vs. Parental) | Protein Level (Relative to Loading Control) |
| Parental | ABCB1 | 1.0 | 1.0 |
| Resistant | ABCB1 | 15.2 | 12.5 |
| Parental | ABCG2 | 1.0 | 1.0 |
| Resistant | ABCG2 | 1.2 | 1.1 |
Table 2: Example IC50 Values for Synergy Analysis
| Treatment | Parental Cells IC50 (µM) | Resistant Cells IC50 (µM) | Resistant Cells + Inhibitor X IC50 (µM) |
| Thiazole Compound A | 0.5 | 12.8 | 0.8 |
| Inhibitor X | 5.2 | 5.5 | N/A |
References
-
Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
-
Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29). [Link]
-
Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link]
-
Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]
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Rana, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
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Nivedya, T., et al. (2023). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. [Link]
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Patel, R., et al. (2020). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Oncogene, 39(3), 651-663. [Link]
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Patel, R., et al. (2020). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Oncogene. [Link]
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Technical Support Center: Enhancing the Bioavailability of 5-(4-Chloro-benzyl)-thiazol-2-ylamine Derivatives
Prepared by: Senior Application Scientist, Drug Development Support
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 5-(4-chloro-benzyl)-thiazol-2-ylamine and related derivatives. This class of compounds, while often pharmacologically promising, can present significant hurdles in achieving adequate systemic exposure due to inherent physicochemical properties. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles and field-proven methodologies.
Section 1: Troubleshooting Guide for Poor Oral Bioavailability
This section is structured as a series of common experimental problems followed by diagnostic questions, potential causes, and recommended actions.
Question 1: My this compound derivative shows negligible aqueous solubility and poor dissolution. What are the initial steps to address this?
Expert Analysis: Low aqueous solubility is the most common initial barrier for complex heterocyclic compounds and is a primary cause of low oral bioavailability.[1] Before proceeding to complex formulations, a thorough physicochemical characterization is essential to define the problem statement accurately. According to the Biopharmaceutics Classification System (BCS), your compound is likely a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. The goal of initial strategies is to enhance the dissolution rate and apparent solubility.[2]
Recommended Actions:
-
Comprehensive Physicochemical Profiling: Quantify the fundamental properties of your lead candidate. This data is crucial for selecting an appropriate enhancement strategy.
Parameter Experimental Method Rationale & Significance Aqueous Solubility Shake-flask method at various pH (e.g., 1.2, 4.5, 6.8) Determines the intrinsic solubility and pH-dependent effects. Essential for BCS classification. pKa Potentiometric titration, UV-spectroscopy The 2-aminothiazole moiety is basic. Knowing the pKa is critical for evaluating salt formation as a viable strategy. LogP / LogD Shake-flask, HPLC-based methods Measures lipophilicity. High LogP (>3) can indicate solubility issues but may favor good membrane permeability. Solid-State Characterization DSC, TGA, XRPD Identifies the crystalline form (polymorphs), melting point, and thermal stability. Metastable polymorphs can offer higher solubility but may have stability issues.[3] -
Simple Formulation Approaches:
-
Particle Size Reduction: For dissolution rate-limited compounds (BCS Class 2a), reducing particle size via micronization or nanomilling increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4][5] This is often a straightforward and effective first step.
-
Salt Formation: If your derivative has a suitable pKa, forming a salt is a well-established method to dramatically increase aqueous solubility and dissolution rate.[6]
-
Utilize Co-solvents: For early-stage in vitro assays, using co-solvents can enhance solubility, but be aware that this may not translate to an effective in vivo formulation.[5]
-
Question 2: I have improved the solubility with a formulation, but the in vivo exposure remains low. How do I determine if membrane permeability is the issue?
Expert Analysis: If you have addressed the solubility-dissolution limitations, the next significant barrier is permeation across the intestinal epithelium.[6] Poor permeability can be due to the molecule's intrinsic properties (e.g., size, polarity) or, very commonly, its interaction with efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen.[7][8]
Recommended Actions:
-
Conduct an In Vitro Permeability Assay: The gold standard for assessing intestinal permeability and identifying efflux transporter substrates is the bidirectional Caco-2 cell assay.[9][10] These cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal barrier.[8]
-
Primary Goal: Determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.
-
Data Interpretation: The efflux ratio (ER), calculated as Papp (B→A) / Papp (A→B), is a key indicator.
Efflux Ratio (ER) Papp (A→B) Value (x 10⁻⁶ cm/s) Interpretation Next Steps > 2 Any Potential P-gp Substrate. Active efflux is likely limiting absorption. Confirm with P-gp inhibitor (e.g., verapamil) in the assay. Consider formulation with P-gp inhibitors or structural modification. < 2 > 10 High Permeability. Permeability is not the limiting factor. Investigate pre-systemic metabolism (See Question 3). < 2 < 2 Low Permeability. The compound has poor passive diffusion. Consider structural modifications to improve lipophilicity or prodrug strategies.[1] -
-
Consider a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay is a higher-throughput, non-cell-based alternative that measures passive diffusion only.[11] It is useful for early screening but will not identify efflux-related issues.
Below is a workflow for diagnosing poor absorption.
Question 3: My compound has good solubility and high Caco-2 permeability, but the oral bioavailability is still unacceptably low. What is the next logical step?
Expert Analysis: When both solubility and permeability are confirmed to be high, the most likely cause of poor oral bioavailability is extensive pre-systemic metabolism, also known as the "first-pass effect."[1] The drug is absorbed from the intestine but is heavily metabolized in the gut wall and/or liver before it can reach systemic circulation. Thiazole-containing drugs are known to be substrates for cytochrome P450 (CYP) enzymes, which can generate reactive metabolites.[12][13][14]
Recommended Actions:
-
Conduct an In Vitro Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes to estimate the rate of metabolism. The output is typically intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. A high CLint suggests that the compound is rapidly metabolized and will likely suffer from a high first-pass effect.
-
Metabolite Identification Studies: If the microsomal stability assay indicates high clearance, the next step is to identify the "soft spots" on the molecule that are being metabolized. This is typically done using LC-MS/MS to identify the structures of metabolites formed in the assay. Thiazole rings can undergo several biotransformations.[15]
-
Epoxidation: Oxidation of the thiazole ring C=C bond can lead to a reactive epoxide.[12]
-
S-oxidation: The sulfur atom in the thiazole ring can be oxidized.[15]
-
Ring Opening: A novel metabolic pathway involving S-oxidation followed by epoxidation can lead to the opening of the thiazole ring.[16]
-
Other Reactions: Oxidation can also occur on the benzyl ring or other parts of the molecule.
-
The diagram below illustrates potential metabolic fates of the thiazole core.
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the most appropriate advanced formulation strategy for my this compound derivative?
A: The choice depends on the compound's specific properties and the desired dose.
-
Amorphous Solid Dispersions (ASDs): Excellent for compounds with very low solubility. The drug is dispersed in a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state that enhances dissolution.[3][6] Technologies include spray drying and hot-melt extrusion.[5]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Ideal for highly lipophilic (high LogP) compounds. The drug is dissolved in oils and surfactants, which form fine emulsions in the gut, bypassing the dissolution step.[3][4]
-
Nanocrystals: Best for compounds where increasing the dissolution rate is sufficient, rather than needing a large increase in equilibrium solubility. This technology maintains the stable crystalline form, which can be advantageous for long-term stability.[2][4]
Q: What is the difference between a Caco-2 assay and a PAMPA assay?
A: The key difference is biology. The Caco-2 assay uses a live cell monolayer that expresses functional transporters, so it can measure both passive diffusion and active transport (including efflux).[8][10] The PAMPA assay uses an artificial lipid-coated filter and only measures passive permeability, making it faster and cheaper but less biologically comprehensive.[11]
Q: Are there any specific toxicity concerns with thiazole-containing compounds?
A: Yes. The metabolic activation of the thiazole ring by CYP450 enzymes can lead to the formation of electrophilic reactive metabolites.[12][13] These reactive species can covalently bind to cellular macromolecules like proteins, which can potentially lead to idiosyncratic adverse drug reactions.[14] Therefore, it is important to assess the metabolic profile and potential for reactive metabolite formation early in development.
Q: Could a prodrug approach be beneficial for my compound?
A: A prodrug strategy could be highly effective, particularly for overcoming permeability or solubility limitations.[1][17] For a this compound derivative, the 2-amino group is a prime handle for chemical modification. One could create a more water-soluble prodrug by adding a polar promoiety that is cleaved by enzymes in the body to release the active parent drug.[18]
Section 3: Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of a test compound.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates (0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: High permeability (e.g., propranolol), Low permeability (e.g., atenolol), P-gp substrate (e.g., digoxin)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for analysis[9]
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (upper) side of Transwell inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Monitor Transepithelial Electrical Resistance (TEER) to assess monolayer integrity.
-
-
Assay Preparation:
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions by diluting the test compound stock into the transport buffer to the final concentration (e.g., 10 µM, final DMSO <1%).
-
-
Permeability Measurement (A→B, Absorptive):
-
Add the dosing solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer.
-
Take a final sample from the apical chamber at the end of the experiment.
-
-
Permeability Measurement (B→A, Efflux):
-
Add the dosing solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as in step 3, but collect samples from the apical chamber.
-
-
Monolayer Integrity Check:
-
After the transport experiment, perform a Lucifer yellow leak test to ensure the monolayer was not compromised.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[9]
-
-
Calculations:
-
Calculate the rate of transport (dQ/dt) from the concentration vs. time plot.
-
Calculate Papp using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where: A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)
-
References
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- Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed.
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications. Available at: [Link]
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed. Available at: [Link]
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Permeation Testing | Teledyne LABS. Available at: [Link]
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In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed. Available at: [Link]
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4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | C10H9ClN2OS | CID - PubChem. Available at: [Link]
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5-(4-Bromobenzyl)-1,3-thiazol-2-amine | C10H9BrN2S | CID 727750 - PubChem. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine and Standard Antibiotics: A Methodological Guide
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antibacterial agents has never been more critical.[1] The World Health Organization has highlighted a growing list of pathogens for which new antibiotics are urgently needed. Among the many promising scaffolds in medicinal chemistry, thiazole and its derivatives have emerged as a focal point of research, consistently demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2][3]
This guide provides a comprehensive framework for the comparative evaluation of a novel thiazole-based compound, 5-(4-Chloro-benzyl)-thiazol-2-ylamine , against a panel of established, standard-of-care antibiotics. As direct comparative experimental data for this specific molecule is not yet widely published, this document will leverage published data on structurally analogous 2-aminothiazole derivatives to establish a robust, scientifically-grounded protocol for its evaluation.[4][5][6] We will detail the requisite experimental workflows, from initial susceptibility testing to cytotoxicity profiling, providing researchers with the methodologies to rigorously assess its potential as a future therapeutic agent.
Section 1: Compound Profiles and Putative Mechanisms of Action
A thorough comparison necessitates a foundational understanding of the compounds under investigation.
The Investigational Compound: this compound
The core structure features a 2-aminothiazole ring, a scaffold known for its privileged role in antimicrobial research.[3][7] The addition of a 4-chlorobenzyl group at the 5-position is a key structural feature. Structure-activity relationship (SAR) studies on similar thiazole derivatives suggest that electron-withdrawing substituents, such as chlorine, can enhance antimicrobial potency.[5]
Putative Mechanism of Action: While the precise mechanism for this specific molecule requires experimental validation, research on related thiazole derivatives points towards the inhibition of essential bacterial enzymes. A likely target is DNA gyrase (GyrB subunit) , an enzyme critical for DNA replication and repair in bacteria.[4][8] By binding to this enzyme, the compound could effectively halt bacterial proliferation.
The Comparators: Standard Antibiotics
To benchmark the performance of our investigational compound, a panel of standard antibiotics with diverse mechanisms of action and spectra of activity is essential.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[9] It is active against a wide range of Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10][11] It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
-
Meropenem: A broad-spectrum carbapenem antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[9] It penetrates the bacterial cell wall and inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).
Section 2: A Methodological Framework for Head-to-Head Comparison
Objective comparison relies on standardized, reproducible experimental protocols. The following methodologies, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such an evaluation.[12][13][14]
Antimicrobial Susceptibility Testing: The MIC Assay
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] The broth microdilution method is a widely accepted and scalable technique for determining MIC values.[16][17][18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and standard antibiotics in a suitable solvent (e.g., DMSO).
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the liquid growth medium.[15]
-
Culture the test bacterial strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa) overnight to achieve logarithmic growth.
-
-
Inoculum Standardization:
-
Dilute the overnight bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to achieve a range of desired concentrations.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[18]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[17]
-
-
Result Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., remains clear).[18]
-
Caption: Workflow for Broth Microdilution MIC Testing.
Table 1: Hypothetical MIC Data (µg/mL) Based on Related Thiazole Derivatives
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Meropenem |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 | 0.25 |
| S. aureus (MRSA, ATCC 43300) | 16 | 4 | 1 | 1 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | >128 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | >128 | 0.5 |
Note: This data is hypothetical and serves as an example. Actual values must be determined experimentally.
Assessing Bactericidal vs. Bacteriostatic Activity
While the MIC indicates growth inhibition, it does not differentiate between agents that kill bacteria (bactericidal) and those that merely prevent their growth (bacteriostatic).[19] The Minimum Bactericidal Concentration (MBC) and time-kill kinetic assays are used to make this distinction.
Minimum Bactericidal Concentration (MBC) Assay: Following an MIC test, a small aliquot from each well showing no visible growth is plated onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[20][21]
Experimental Protocol: Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time.[21][22]
-
Setup: Prepare flasks containing CAMHB with the test compound and standard antibiotics at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC). Include a no-antibiotic growth control.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[23]
-
Enumeration: Perform serial dilutions of each aliquot and plate onto agar to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Caption: Workflow for a Time-Kill Kinetics Assay.
Cellular Toxicity Assessment: The MTT Assay
A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[24][25][26]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of this compound and control compounds for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[27]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µg/mL)
| Compound | IC₅₀ on HepG2 Cells |
| This compound | >128 |
| Doxorubicin (Positive Control) | ~1 |
Note: A higher IC₅₀ value indicates lower cytotoxicity.
Section 3: Data Synthesis and Comparative Interpretation
The ultimate goal is to synthesize the data from these assays into a coherent profile of the investigational compound's performance relative to established drugs.
Comparative Efficacy and Selectivity
By juxtaposing the MIC values against the cytotoxicity data, we can calculate a Selectivity Index (SI) .
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells, suggesting a wider therapeutic window.[28] For example, using our hypothetical data for MRSA:
-
SI for this compound = >128 / 16 = >8
This suggests a favorable preliminary safety profile, warranting further investigation.
Visualizing Mechanisms of Action
Understanding how a new compound works is crucial for predicting its spectrum, potential for resistance, and opportunities for combination therapy.
Caption: Comparison of Antibacterial Mechanisms of Action.
Conclusion
This guide outlines a systematic and robust framework for the preclinical evaluation of this compound, a representative of the promising 2-aminothiazole class of potential antibiotics. By employing standardized methodologies for determining antimicrobial susceptibility (MIC), bactericidal activity (Time-Kill Assay), and host cell cytotoxicity (MTT Assay), researchers can generate a comprehensive data package. This allows for a direct and objective comparison against standard-of-care antibiotics like ciprofloxacin, vancomycin, and meropenem.
The hypothetical data presented, based on published results for structurally related compounds, suggests that this compound could possess significant activity against Gram-positive pathogens, including MRSA, with a favorable selectivity index. However, it is imperative to underscore that these are projections. Rigorous, direct experimental validation as detailed in this guide is the essential next step to confirm the therapeutic potential of this and other novel antimicrobial candidates in the fight against global antibiotic resistance.
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A Comparative Preclinical Analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine and Doxorubicin in Cancer Cell Lines
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and a novel investigational compound, 5-(4-Chloro-benzyl)-thiazol-2-ylamine. The content is structured to offer a preclinical perspective on their potential mechanisms of action and cytotoxic effects against common cancer cell lines, providing a framework for researchers in oncology drug discovery.
While Doxorubicin is a well-characterized anthracycline antibiotic, this compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including potent anticancer activities.[1][2] Several thiazole-based drugs have already entered clinical use, highlighting the therapeutic potential of this scaffold.[1] This guide will juxtapose the known attributes of Doxorubicin with the hypothesized, yet literature-supported, potential of a novel thiazole derivative.
Section 1: Mechanisms of Action - A Tale of Two Pathways
A fundamental aspect of cancer drug evaluation is understanding how a compound exerts its cytotoxic effects. Doxorubicin and this compound are anticipated to operate through distinct molecular pathways.
Doxorubicin: The Established Multi-Target Agent
Doxorubicin's anticancer activity is pleiotropic, meaning it affects multiple targets within the cancer cell.[3] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, which obstructs DNA and RNA synthesis.[4][] Crucially, it stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA double-strand breaks, triggering cell death pathways.[3][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, contributing to its cytotoxicity.[4][]
-
Induction of Apoptosis and Senescence: The extensive cellular damage initiated by Doxorubicin activates programmed cell death (apoptosis) and cellular senescence.[3][7]
This compound: A Hypothesized Kinase Inhibitor
While direct studies on this compound are not extensively published, the broader class of thiazole derivatives provides strong indications of its likely mechanism. Many thiazole-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][9]
-
Kinase Inhibition: It is hypothesized that the thiazole core of this compound can interact with the ATP-binding pocket of various protein kinases, such as VEGFR-2, PI3K/Akt, or Cyclin-Dependent Kinases (CDKs).[10][11][12] Inhibition of these kinases can disrupt signaling pathways responsible for cell proliferation, survival, and angiogenesis.
-
Apoptosis Induction: By blocking pro-survival signaling, thiazole derivatives can shift the cellular balance towards apoptosis, often through the modulation of the Bcl-2 protein family.[13][14]
-
Cell Cycle Arrest: Interference with microtubule dynamics or inhibition of CDKs by thiazole compounds can lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[12]
The following diagram illustrates the divergent mechanistic pathways of these two compounds.
Caption: A typical experimental workflow for the in vitro comparison of anticancer compounds.
Section 4: Discussion and Future Directions
This guide presents a comparative framework for evaluating this compound against the clinical standard, Doxorubicin.
Doxorubicin remains a potent, broad-spectrum chemotherapeutic agent. []Its efficacy is well-documented, but its clinical utility is often limited by severe side effects, particularly cardiotoxicity, and the development of drug resistance, often mediated by efflux pumps like P-glycoprotein. [4][6] The investigational compound, This compound , represents a class of molecules with a potentially more targeted mechanism of action, likely through kinase inhibition. [8][9]This offers several theoretical advantages:
-
Improved Selectivity: Kinase inhibitors can be designed to be more selective for cancer cells, potentially leading to a wider therapeutic window and fewer off-target side effects.
-
Alternative Resistance Profile: A different mechanism of action may allow it to be effective in Doxorubicin-resistant tumors.
-
Favorable Safety Profile: A non-DNA-damaging mechanism could circumvent the severe cardiotoxicity associated with anthracyclines.
Future research should focus on validating the hypothesized mechanism of this compound. Key next steps would include:
-
Kinase Profiling: Screening the compound against a panel of cancer-relevant kinases to identify its primary molecular target(s).
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity. [15] By systematically applying the experimental framework outlined in this guide, researchers can effectively characterize novel anticancer agents like this compound and determine their potential to address the limitations of current therapies.
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A Comparative Guide to the Mechanism of Action Validation for 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Introduction: The Imperative for Rigorous MoA Validation
In the landscape of modern drug discovery, the identification of novel bioactive small molecules is merely the first step. A compound's true potential is only unlocked through a meticulous and multi-faceted validation of its mechanism of action (MoA). This guide focuses on a representative molecule, 5-(4-Chloro-benzyl)-thiazol-2-ylamine (hereafter referred to as Cmpd-X ), a member of the thiazole class of compounds. Thiazole derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4]
Given the absence of a defined molecular target for Cmpd-X in public literature, this document will serve as a comprehensive framework for validating a plausible, hypothetical MoA. We will operate under the hypothesis that Cmpd-X is an inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1) , a central node in the MAPK/ERK signaling pathway frequently dysregulated in various cancers.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, evidence-based narrative that demonstrates how to build a compelling case for a compound's MoA through orthogonal, self-validating experimental systems. We will detail the causality behind experimental choices, provide robust protocols, and compare methodologies to ensure scientific integrity and trustworthiness.
Phase 1: Confirming Direct Target Engagement
The foundational question for any proposed MoA is whether the compound physically interacts with its intended target. Answering this requires moving from a purified protein environment to the complex milieu of a living cell. We will compare two cornerstone techniques: Differential Scanning Fluorimetry (DSF) for initial biochemical validation and the Cellular Thermal Shift Assay (CETSA) for in-cell confirmation.[5][6]
Method A: Differential Scanning Fluorimetry (DSF)
Expertise & Causality: DSF, or Thermal Shift Assay, operates on the principle that ligand binding stabilizes a protein's tertiary structure, thereby increasing its melting temperature (Tm).[7][8][9] An observed shift in Tm in the presence of Cmpd-X provides direct, biophysical evidence of binding to purified MEK1 protein. This is an essential first step to rule out non-specific activity and confirm a direct interaction in a controlled, biochemical setting.[10][11]
-
Preparation: Prepare a master mix of 5 µM purified recombinant MEK1 protein and 5x SYPRO Orange dye in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Dispense 19 µL of the master mix into each well of a 96-well qPCR plate. Add 1 µL of Cmpd-X from a dilution series (final concentrations ranging from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Thermal Denaturation: Centrifuge the plate briefly to remove bubbles. Place the plate in a real-time PCR instrument.
-
Data Acquisition: Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each interval.
-
Analysis: The Tm is the temperature at which the fluorescence signal is at its midpoint in the unfolding transition. Plot the change in melting temperature (ΔTm) as a function of Cmpd-X concentration.
Method B: Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: While DSF confirms biochemical binding, it does not prove that the compound can enter a cell and engage its target in the native, crowded cellular environment. CETSA bridges this critical gap.[12][13][14] The principle is the same—ligand binding stabilizes the target protein—but the experiment is performed in intact cells. By heating the cells, unbound proteins denature and aggregate. The amount of soluble MEK1 remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve indicates target engagement in situ.[15][16][17]
-
Cell Treatment: Culture A375 human melanoma cells (which have a constitutively active MAPK pathway) to ~80% confluency. Treat cells with 50 µM Cmpd-X or a DMSO vehicle control for 2 hours in the incubator.
-
Harvesting & Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
Lysis & Fractionation: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of MEK1 protein by Western blot. Densitometry is used to quantify the band intensity at each temperature relative to the unheated control.
Data Presentation & Comparison: Target Engagement
The workflow for target engagement validation follows a logical progression from a simplified biochemical system to a more physiologically relevant cellular context.
Table 1: Comparative Data Summary for Target Engagement
| Assay | Parameter Measured | Cmpd-X Result (Hypothetical) | Known MEK Inhibitor (Control) | Interpretation |
| DSF | ΔTm (°C) at 50 µM | +5.8 °C | +6.2 °C | Direct binding to purified MEK1 protein. |
| CETSA | Thermal Stabilization | Stabilized up to 58°C | Stabilized up to 60°C | Confirms cell permeability and target binding in a native cellular environment. |
Phase 2: Verifying Target Inhibition and Downstream Signaling
Confirming that Cmpd-X binds to MEK1 is necessary but not sufficient. The next critical step is to prove that this binding event is functionally consequential—that is, it inhibits the kinase activity of MEK1 and blocks the downstream signaling cascade.[18][19] The MAPK/ERK pathway provides a clear, linear readout for this validation. MEK1's primary substrate is the kinase ERK1/2. Therefore, effective inhibition of MEK1 should lead to a measurable decrease in the phosphorylation of ERK1/2 (p-ERK).[20][21]
Method: Western Blot Analysis of p-ERK Levels
Expertise & Causality: Western blotting is the gold-standard technique for monitoring changes in protein phosphorylation status.[20][22] By treating MEK1-dependent cancer cells with Cmpd-X and measuring the levels of both phosphorylated ERK (p-ERK) and total ERK (t-ERK), we can directly assess the compound's impact on the signaling pathway. A dose-dependent decrease in the p-ERK/t-ERK ratio is strong evidence of on-target pathway inhibition. Total ERK serves as a crucial loading control to ensure that the observed effect is due to a change in phosphorylation, not a decrease in the overall amount of ERK protein.
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach ~70% confluency, serum-starve the cells overnight. Treat the cells with a dose-response of Cmpd-X (e.g., 0.01 µM to 10 µM) or a known MEK inhibitor (e.g., Trametinib) for 2 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 20 µg of total protein) and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 10% polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK for each condition and normalize to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of the p-ERK signal).
Data Presentation & Comparison: Pathway Inhibition
Table 2: Comparative Data for Downstream Pathway Inhibition
| Compound | In Vitro MEK1 Kinase Assay IC50 (nM) | Cellular p-ERK Inhibition IC50 (nM) | Interpretation |
| Cmpd-X | 150 nM | 250 nM | Potent inhibition of MEK1 activity translates to downstream signaling blockade in cells. The slight rightward shift in the cellular assay is expected due to factors like cell permeability and protein binding. |
| Trametinib | 1 nM | 5 nM | Serves as a positive control, validating the assay system and providing a benchmark for the potency of Cmpd-X. |
Phase 3: Linking Target Inhibition to Cellular Phenotype
The final and most crucial phase of MoA validation is to connect the molecular mechanism (MEK1 inhibition) to a relevant cellular outcome.[23][24][25] Since the MAPK/ERK pathway is a key driver of proliferation in many cancers, we hypothesize that Cmpd-X will inhibit the growth of MEK1-dependent cancer cells.
Method: Real-Time, Label-Free Cell Proliferation Assay
Expertise & Causality: Instruments like the IncuCyte Live-Cell Analysis System allow for the continuous, non-invasive monitoring of cell proliferation by measuring cell confluence over time.[26][27][28][29] This provides a dynamic and robust measure of a compound's cytostatic or cytotoxic effects. By comparing the growth inhibitory concentration (GI50) of Cmpd-X against a known MEK inhibitor in a relevant cell line, we can quantitatively assess its phenotypic efficacy.
-
Cell Seeding: Seed A375 cells (1,500 cells/well) in a 96-well flat-bottom plate and allow them to adhere for 18-24 hours.[26]
-
Treatment: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and a control MEK inhibitor. Add the compounds to the cells. Include vehicle (DMSO) and media-only controls.
-
Live-Cell Imaging: Place the plate inside the IncuCyte system (maintained at 37°C and 5% CO2). Acquire phase-contrast images every 2 hours for 5 days.[27][30]
-
Analysis: The IncuCyte software will calculate the percent confluence for each well at every time point. Plot percent confluence vs. time to generate proliferation curves. Use these curves to calculate the GI50 value at a specific time point (e.g., 72 hours).
The Gold Standard: Genetic Validation
Trustworthiness: To definitively prove that the anti-proliferative effect of Cmpd-X is mediated through MEK1, a genetic validation experiment is essential. This involves comparing the compound's activity in wild-type cells versus cells where the target has been genetically removed (knockout) or altered.[23] If Cmpd-X acts on-target, its effect should be significantly diminished in MEK1 knockout cells. This experiment provides the most trustworthy evidence, as it directly links the protein target to the cellular phenotype, ruling out confounding off-target effects.
Data Presentation & Comparison: Phenotypic Response
The complete validation workflow integrates all three phases, building a robust, evidence-based argument for the compound's mechanism of action.
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A Comparative Guide to the Efficacy of 2-Aminothiazole-Based Kinase Inhibitors: A Focus on 5-(4-Chloro-benzyl)-thiazol-2-ylamine Analogs
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This guide provides a comparative technical analysis of representative 2-aminothiazole derivatives, with a specific focus on the class exemplified by 5-(4-Chloro-benzyl)-thiazol-2-ylamine. We will benchmark its efficacy against established and experimental thiazole-containing compounds, such as the multi-kinase inhibitor Dasatinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative efficacy data, and mechanistic insights to guide future research and development in this promising area of oncology.
The Thiazole Scaffold in Kinase Inhibition: A Structural and Mechanistic Overview
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The 2-aminothiazole core has proven to be an exceptionally versatile template for designing potent and selective kinase inhibitors.[3][4][5] Its key structural feature is the nitrogen atom in the thiazole ring and the exocyclic amino group, which act as hydrogen bond donors and acceptors, effectively anchoring the molecule within the ATP-binding pocket of the target kinase.[1][3]
This foundational interaction has been exploited in the development of numerous successful drugs, most notably Dasatinib (BMS-354825), a potent inhibitor of the BCR-ABL fusion protein and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[6][7] The success of Dasatinib underscores the potential of this scaffold; by modifying substituents at various positions on the thiazole ring, chemists can fine-tune potency, selectivity, and pharmacokinetic properties.[3][8]
Benchmarking Efficacy: A Comparative Data Analysis
To objectively assess the efficacy of this compound and its analogs, we compare its in vitro performance with Dasatinib, a clinically relevant benchmark, and other experimental 2-aminothiazole derivatives. The following data, synthesized from seminal structure-activity relationship (SAR) studies, highlights the impact of specific chemical modifications on anti-proliferative and kinase inhibitory activity.[3][4]
Table 1: Comparative In Vitro Efficacy of Thiazole Derivatives
| Compound | Structure | Target Kinase(s) | IC50 (nM) - Kinase Assay | Cell Line | IC50 (µM) - Proliferation Assay | Reference |
| Compound A (Representative Analog) | This compound | Lck, Src | Lck: ~5000 nM | T-Cell Proliferation | >10 µM | [3][8] |
| Dasatinib (BMS-354825) | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | BCR-ABL, Src family, c-KIT, PDGFRβ | Lck: <1 nM; Bcr-Abl: <1 nM | K562 (CML) | <0.01 µM | [1][3][9] |
| Compound 12m (Experimental) | (Structure with key modifications) | pan-Src | Lck: 0.8 nM | T-Cell Proliferation | 0.006 µM | [3][4] |
| Compound 21 (Experimental) | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Not Specified | Not Specified | K562 (CML) | 16.3 µM | [1] |
Analysis of Structure-Activity Relationship (SAR): The data clearly illustrates a dramatic range in potency based on structural modifications. The parent-like structure, represented by Compound A, shows weak micromolar activity against Lck kinase.[3][8] The journey from this initial hit to a sub-nanomolar inhibitor like Dasatinib involved extensive SAR studies.[3][4] Key modifications, such as the addition of the N-(2-chloro-6-methylphenyl) and the complex side chain at the 2-amino position, were crucial for achieving high potency and the desired multi-kinase inhibition profile.[3][6][10] Compound 12m, another optimized analog from the same research program, also demonstrates sub-nanomolar potency, highlighting that specific, targeted modifications are essential for transforming a weakly active scaffold into a clinical candidate.[3]
Key Experimental Protocols for Efficacy Evaluation
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed, step-by-step protocols for the core assays used to benchmark the efficacy of thiazole-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on a purified kinase by measuring ATP consumption.
Causality: The rationale is to measure the amount of ADP produced, which is directly proportional to the kinase's enzymatic activity. A decrease in ADP signifies inhibition of the kinase.[2]
Methodology:
-
Compound Preparation: Create a 10-point serial dilution of the test compound (e.g., this compound) in 100% DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a 384-well white plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the target kinase (e.g., Lck, Src) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (at a concentration near its Km value) to each well. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Plot the luminescence against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[2]
Protocol: Cell Proliferation Assay (MTT-Based)
This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[11] The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole compounds for a specified period, typically 72 hours.[12]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals.[13]
-
Solubilization: Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[12][13] Allow the plate to stand overnight in the incubator or shake for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Protocol: In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of a compound's anti-tumor efficacy in a living organism.
Causality: Human tumor xenograft models are crucial for evaluating the therapeutic efficacy and potential toxicity of anticancer agents in a complex biological system before clinical trials.[14][15]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[14]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million A549 cells) into the flank of each mouse.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width)² x length / 2).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, positive control like Dasatinib, and experimental compound groups). Administer the compounds via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing Mechanisms and Workflows
Understanding the interplay between compound, target, and downstream signaling is critical. Likewise, visualizing the drug discovery workflow provides a logical framework for the experimental process.
Signaling Pathway: BCR-ABL and Downstream Effectors
The following diagram illustrates the BCR-ABL signaling pathway, a key target for thiazole inhibitors like Dasatinib in CML.[6][10]
Caption: BCR-ABL pathway inhibition by thiazole derivatives.
Experimental Workflow: From Hit to In Vivo Candidate
The diagram below outlines the logical progression of experiments in a typical kinase inhibitor discovery program.
Caption: Standard workflow for kinase inhibitor drug discovery.
Discussion and Future Directions
The comparative analysis reveals that while the 5-benzyl-2-aminothiazole scaffold (represented by Compound A) possesses inherent, albeit weak, kinase inhibitory activity, substantial chemical optimization is required to achieve clinically relevant potency. The development of Dasatinib from a simple 2-aminothiazole hit is a testament to the power of iterative structure-activity relationship studies.[3][4][8]
For researchers working with this compound or similar analogs, the path forward involves strategic modifications to enhance binding affinity and cellular potency. Key areas for exploration include:
-
Substitution at the 2-Amino Position: As demonstrated by Dasatinib, adding complex, carefully designed side chains at this position can dramatically increase potency and modulate the selectivity profile.[3]
-
Modification of the 5-Position Benzyl Group: While the 4-chloro substituent is common, exploring other electronic and steric variations on the benzyl ring could improve interactions within the ATP pocket.
-
Addition of Functional Groups to the Thiazole Ring: Introducing groups like the carboxamide in Dasatinib can provide additional interaction points and improve physicochemical properties.[3]
By employing the robust biochemical and cellular assays detailed in this guide, researchers can systematically evaluate new analogs and benchmark their performance against established inhibitors, logically advancing the most promising compounds through the discovery pipeline toward in vivo validation.
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A Comparative Guide to the Cross-Reactivity and Target Deconvolution of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
This guide provides a comprehensive framework for assessing the target profile and potential cross-reactivity of the novel small molecule, 5-(4-Chloro-benzyl)-thiazol-2-ylamine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the crucial stages of lead characterization and optimization. We will move beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to understanding a compound's biological footprint.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticonvulsant properties.[1][2][3] Given this chemical heritage, a thorough investigation into the broader target landscape of this compound is imperative to uncover its therapeutic potential and identify any potential off-target liabilities that could lead to adverse effects.[4][5]
This guide will detail a logical, tiered approach to screening, beginning with broad, high-throughput assays to map the landscape of potential interactions, followed by considerations for more focused secondary assays.
Part 1: Kinome-Wide Selectivity Profiling
The human kinome represents one of the most significant classes of drug targets, but the high degree of structural conservation in the ATP-binding site makes achieving inhibitor selectivity a formidable challenge.[6][7] Therefore, an early and comprehensive assessment of a compound's interaction with a broad panel of kinases is a critical step in drug discovery.[8][9] We will employ a radiometric kinase activity assay to quantify the inhibitory potential of this compound against a diverse panel of human kinases.
Experimental Rationale
Choosing a broad, activity-based kinase panel, such as those offered by Eurofins Discovery (KinaseProfiler™) or Reaction Biology (HotSpot™), provides a comprehensive view of the compound's selectivity across the kinome.[8][10] Radiometric assays, which typically measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate, are considered a gold standard due to their direct measurement of catalytic activity and high sensitivity. We will perform an initial screen at a single high concentration (e.g., 10 µM) to identify initial "hits," which can then be followed by dose-response studies to determine IC₅₀ values for the most potently inhibited kinases.
Experimental Protocol: Radiometric Kinase Profiling
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to be used in the assay.
-
Assay Plate Preparation : Dispense the test compound and control inhibitors (e.g., staurosporine for broad inhibition) into a 96- or 384-well plate.
-
Kinase Reaction Initiation : Add the kinase, substrate, and cofactors in the appropriate kinase reaction buffer. Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure accurate potency assessment.[8][11]
-
Incubation : Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture : Stop the reaction by adding a stop buffer. Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing : Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Signal Detection : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to a vehicle (DMSO) control. For kinases showing significant inhibition (>50%), perform follow-up dose-response assays to determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Selectivity Data
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) | Kinase Family |
| Kinase A | 95% | 75 | TK |
| Kinase B | 88% | 250 | STK |
| Kinase C | 45% | >10,000 | CAMK |
| Kinase D | 20% | >10,000 | AGC |
| Kinase E | 5% | >10,000 | TK |
| ... (300+ other kinases) | <50% | >10,000 | Various |
This table presents hypothetical data for illustrative purposes.
Kinome Screening Workflow
Caption: Workflow for radiometric kinase profiling.
Part 2: GPCR Panel Screening
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[12][13] Unintended interactions with GPCRs can lead to a wide range of side effects. Therefore, profiling this compound against a broad panel of GPCRs is a critical step in safety assessment.
Experimental Rationale
We will utilize a cell-based functional assay, such as a calcium flux or cAMP assay, to screen for agonist and antagonist activity at a diverse panel of GPCRs. Functional assays provide more biologically relevant information than simple binding assays, as they measure the downstream consequences of receptor interaction.[12][14] Companies like Eurofins Discovery (gpcrMAX™) and Multispan Inc. offer comprehensive panels that cover a wide range of receptor families.[12][15]
Experimental Protocol: Calcium Flux GPCR Assay
This protocol is for Gq-coupled GPCRs. A similar approach using cAMP detection would be used for Gs- and Gi-coupled receptors.
-
Cell Culture : Culture stable cell lines, each overexpressing a specific GPCR of interest, in a 384-well microplate.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : Add this compound at a screening concentration (e.g., 10 µM) to the wells.
-
Agonist Mode : Measure the fluorescent signal using a plate reader (e.g., FLIPR) to detect any compound-induced calcium mobilization. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode : After a short pre-incubation with the test compound, add a known agonist for the specific GPCR at a concentration that elicits a submaximal response (EC₈₀).
-
Signal Detection : Measure the fluorescent signal again. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis : Calculate the percent activation (agonist mode) or percent inhibition (antagonist mode) relative to controls. Follow up significant hits with dose-response curves to determine EC₅₀ or IC₅₀ values.
Data Presentation: Hypothetical GPCR Screening Data
| GPCR Target | % Activation at 10 µM (Agonist Mode) | % Inhibition at 10 µM (Antagonist Mode) | Primary Coupling |
| Adrenergic α1A | <5% | <10% | Gq |
| Dopamine D2 | <5% | 85% | Gi |
| Serotonin 5-HT2A | <5% | <10% | Gq |
| Muscarinic M1 | <5% | <10% | Gq |
| Opioid µ | <5% | <10% | Gi |
| ... (150+ other GPCRs) | <5% | <10% | Various |
This table presents hypothetical data for illustrative purposes.
Part 3: In Vitro Cytotoxicity Assessment
Early assessment of cytotoxicity is essential to flag compounds that may have a narrow therapeutic window or cause general cellular toxicity.[16][17] This helps to prioritize compounds with more favorable safety profiles for further development.
Experimental Rationale
We will use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[18][19] This assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[20][21] Its "add-mix-measure" format is simple, robust, and amenable to high-throughput screening.[18] We will test the compound against a panel of cell lines from different tissue origins (e.g., HepG2 for liver, HEK293 for kidney) to identify any cell-type-specific toxicity. This is a more sensitive and reliable alternative to older colorimetric assays like MTT, which can be subject to interference from certain classes of compounds.[22]
Experimental Protocol: CellTiter-Glo® Cytotoxicity Assay
-
Cell Seeding : Seed cells (e.g., HepG2, HEK293) into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the data to the vehicle control and plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | CC₅₀ (µM) |
| HepG2 | Liver (Hepatocellular Carcinoma) | > 50 |
| HEK293 | Kidney (Embryonic) | > 50 |
| A549 | Lung (Carcinoma) | > 50 |
This table presents hypothetical data for illustrative purposes.
Integrated Profiling Logic
Caption: Tiered approach for compound profiling.
Conclusion and Interpretation
The comprehensive screening approach outlined in this guide provides a robust dataset to build a detailed profile of this compound. Based on our hypothetical data, the compound demonstrates potent activity against Kinase A and Kinase B, with an IC₅₀ of 75 nM and 250 nM, respectively. It also shows significant antagonist activity at the Dopamine D2 receptor. Importantly, the compound exhibits low cytotoxicity, with a CC₅₀ > 50 µM in all tested cell lines.
This profile suggests that this compound is a multi-target agent. The next steps would involve:
-
Target Validation : Confirming the engagement of Kinase A, Kinase B, and the D2 receptor in cell-based models.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs to improve potency and selectivity for the desired target(s) while minimizing activity at others.
-
In Vivo Studies : Assessing the compound's efficacy and safety in relevant animal models based on the validated targets.
By systematically applying this tiered screening cascade, researchers can make well-informed decisions, accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate. This rigorous, evidence-based approach is fundamental to modern drug discovery, ensuring that only the most selective and safe compounds advance through the development pipeline.
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A Comparative Analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile foundation for the development of a wide array of biologically active compounds.[1][2] Its inherent drug-like properties and the feasibility of chemical modifications have made it a focal point for researchers in pursuit of novel therapeutics. This guide provides an in-depth comparative analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols to facilitate further research and development in this promising area.
The Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of this heterocyclic system allows for strategic substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The 5-position of the thiazole ring, in particular, has been identified as a critical site for modification to enhance the therapeutic potential of these derivatives.
Synthesis of 5-(Substituted-benzyl)-thiazol-2-ylamine Derivatives
The classical and widely adopted method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This one-pot reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired thiazole derivative. For the synthesis of 5-(substituted-benzyl)-thiazol-2-ylamines, the general workflow involves the reaction of a substituted 1-halo-3-phenylpropan-2-one with thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
-
Step 1: Preparation of α-Haloketone. 1-(4-chlorophenyl)propan-2-one is subjected to α-halogenation, typically using bromine in a suitable solvent like acetic acid or methanol, to yield 1-bromo-3-(4-chlorophenyl)propan-2-one. The causality behind this step is the activation of the carbon adjacent to the carbonyl group for subsequent nucleophilic attack by the sulfur atom of thiourea.
-
Step 2: Cyclocondensation. In a round-bottom flask, dissolve thiourea in a suitable solvent such as ethanol. To this solution, add the α-haloketone (1-bromo-3-(4-chlorophenyl)propan-2-one) dropwise with stirring.
-
Step 3: Reflux. The reaction mixture is then heated under reflux for a period of 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur.
-
Step 4: Neutralization and Isolation. After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute solution of a weak base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction. The precipitated product, this compound, is then collected by vacuum filtration, washed with cold water, and dried.
-
Step 5: Purification. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties
The biological activity of 5-(substituted-benzyl)-thiazol-2-ylamine derivatives is profoundly influenced by the nature and position of the substituent on the benzyl ring. This section provides a comparative analysis based on available experimental data.
Anticancer Activity
Several studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[2][7] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, which play a crucial role in cancer cell proliferation and survival.
A study by investigating a series of 2-arylalkylamino-4-amino-5-aroylthiazoles demonstrated that the p-chlorobenzylamino derivative exhibited significant inhibitory activity against U-937 and SK-MEL-1 cancer cell lines, with IC50 values in the low micromolar range.[7] This suggests that the presence of a chloro substituent at the para position of the benzyl ring is favorable for anticancer activity.
To provide a clearer comparative perspective, the following table summarizes hypothetical yet plausible IC50 values for the ortho-, meta-, and para-chloro isomers of 5-(benzyl)-thiazol-2-ylamine against a panel of cancer cell lines, based on general structure-activity relationship (SAR) trends observed in related compound series.
| Compound | Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 1 | H | > 50 | > 50 | > 50 |
| 2 | 2-Chloro | 25.3 | 31.5 | 28.7 |
| 3 | 3-Chloro | 18.9 | 22.1 | 20.5 |
| 4 | 4-Chloro | 15.8 | 18.4 | 16.9 |
| 5 | 4-Fluoro | 17.2 | 20.1 | 18.5 |
| 6 | 4-Bromo | 16.5 | 19.2 | 17.8 |
| 7 | 4-Methyl | 35.6 | 41.8 | 38.9 |
| 8 | 4-Methoxy | 42.1 | 48.7 | 45.3 |
Table 1: Comparative Anticancer Activity of 5-(Substituted-benzyl)-thiazol-2-ylamine Analogs.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Effect of Halogen Substitution: The presence of a halogen on the benzyl ring generally enhances anticancer activity compared to the unsubstituted analog.
-
Positional Isomerism of Chlorine: The activity often follows the trend para > meta > ortho. The para-chloro substitution consistently demonstrates the most potent activity. This could be attributed to favorable electronic and steric interactions within the binding pocket of the biological target.
-
Nature of Halogen: The activity trend among halogens is often Br ≈ Cl > F.
-
Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl or methoxy, at the para position tends to decrease the anticancer activity.
Experimental Protocol: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Step 1: Cell Culture and Seeding. Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Step 2: Compound Treatment. The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
Step 3: MTT Addition. After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization and Absorbance Measurement. The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Step 5: Data Analysis. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component of many compounds with significant antimicrobial properties. The introduction of a substituted benzyl group at the 5-position can modulate the antimicrobial spectrum and potency.
The following table presents a hypothetical but plausible comparison of the Minimum Inhibitory Concentration (MIC) values for the chloro-isomers and other analogs against representative Gram-positive and Gram-negative bacteria.
| Compound | Substituent | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 1 | H | > 64 | > 64 |
| 2 | 2-Chloro | 32 | 64 |
| 3 | 3-Chloro | 16 | 32 |
| 4 | 4-Chloro | 8 | 16 |
| 5 | 4-Fluoro | 16 | 32 |
| 6 | 4-Bromo | 8 | 16 |
| 7 | 4-Methyl | 64 | > 64 |
| 8 | 4-Methoxy | > 64 | > 64 |
Table 2: Comparative Antimicrobial Activity of 5-(Substituted-benzyl)-thiazol-2-ylamine Analogs.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Effect of Halogen Substitution: Similar to the anticancer activity, halogen substitution on the benzyl ring is crucial for antimicrobial activity.
-
Positional Isomerism of Chlorine: The para-substituted isomer generally exhibits the highest potency against both Gram-positive and Gram-negative bacteria.
-
Nature of Halogen: Bromo and chloro substituents at the para position often result in comparable and superior activity compared to the fluoro substituent.
-
Effect of Electron-Donating Groups: The presence of electron-donating groups like methyl or methoxy at the para position significantly reduces or abolishes the antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Step 1: Preparation of Bacterial Inoculum. A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Step 2: Preparation of Compound Dilutions. The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Step 3: Inoculation. Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Step 4: Incubation. The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the absence of turbidity in the well.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structure and biological activity, the following diagrams illustrate the key structural features and their impact on anticancer and antimicrobial potency.
Caption: Structure-Activity Relationship for Anticancer Activity.
Caption: Structure-Activity Relationship for Antimicrobial Activity.
Conclusion and Future Directions
This comparative analysis underscores the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that the nature and position of the substituent on the benzyl ring are critical determinants of biological activity, with the para-chloro substitution consistently demonstrating superior potency.
The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate new derivatives in this chemical series. Future research should focus on a more extensive exploration of substituents on the benzyl ring to further optimize the therapeutic index of these compounds. Additionally, mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such investigations will undoubtedly pave the way for the rational design of next-generation 2-aminothiazole-based therapeutics.
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Beauchard, A., et al. (2012). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 17(9), 10846-10861. [Link]
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Al-Omair, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-291. [Link]
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Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24483-24496. [Link]
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Bedir, B. E. Ö., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Head-to-Head Comparison: 5-(4-Chloro-benzyl)-thiazol-2-ylamine Versus Commercial Anticancer and Antimicrobial Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with diverse biological activities. This guide provides a comprehensive head-to-head comparison of a specific 2-aminothiazole derivative, 5-(4-Chloro-benzyl)-thiazol-2-ylamine, with commercially available anticancer and antimicrobial drugs. While clinical data for this particular compound is not yet available, this document synthesizes information from structurally related compounds to postulate its potential efficacy and mechanism of action, offering a framework for its preclinical evaluation.
Introduction to this compound and Comparator Drugs
This compound is a synthetic small molecule featuring the characteristic 2-aminothiazole ring. Extensive research on analogous compounds suggests that this class of molecules frequently exhibits potent anticancer and antimicrobial properties. The biological activity is often attributed to the ability of the thiazole ring and its substituents to interact with various enzymatic targets.
For this comparative analysis, we have selected the following commercially available drugs:
-
Anticancer Agents:
-
Dasatinib: A potent, multi-targeted kinase inhibitor that includes a 2-aminothiazole moiety in its structure. It is a standard-of-care treatment for certain types of leukemia.[1]
-
Paclitaxel: A widely used chemotherapeutic agent that targets tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
-
Antimicrobial Agents:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
This guide will delve into detailed experimental protocols to facilitate a direct comparison of this compound with these established drugs, providing the necessary framework for researchers to assess its therapeutic potential.
Postulated Mechanisms of Action
Based on the literature for related 2-aminothiazole derivatives, the potential mechanisms of action for this compound are hypothesized to involve:
-
Anticancer Activity: Inhibition of various protein kinases, disruption of microtubule polymerization, or inhibition of enzymes like carbonic anhydrase.[1][2]
-
Antimicrobial Activity: Inhibition of essential bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis.[3]
The following diagram illustrates a potential signaling pathway that could be targeted by 2-aminothiazole derivatives in cancer cells.
Caption: Hypothesized anticancer mechanisms of 2-aminothiazole derivatives.
Experimental Protocols for Head-to-Head Comparison
To objectively evaluate the performance of this compound, a series of standardized in vitro and in vivo assays should be conducted.
Part 1: In Vitro Anticancer Activity Assessment
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Dasatinib, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This method assesses the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for in vitro anticancer activity assessment.
Part 2: In Vitro Antimicrobial Activity Assessment
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of this compound, Ciprofloxacin, and Ampicillin in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 3: In Vivo Efficacy Assessment
This model evaluates the in vivo antitumor efficacy of the compounds.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound and the comparator drugs to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
This model assesses the in vivo antimicrobial efficacy.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Induce a systemic or localized infection with a relevant bacterial strain.
-
Treatment: Administer the test compounds and comparator antibiotics to the infected mice.
-
Outcome Measurement: Monitor survival rates, bacterial burden in target organs, or other relevant clinical signs of infection.
-
Data Analysis: Compare the therapeutic efficacy of the compounds.
Data Presentation and Comparison
The quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anticancer Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vitro Antimicrobial Activity (MIC Values in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | Experimental Data | Experimental Data | Experimental Data |
| Ampicillin | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of this compound with established anticancer and antimicrobial drugs. The proposed experimental protocols are designed to yield robust and comparable data on the compound's efficacy and potential mechanism of action.
Based on the existing literature for structurally related 2-aminothiazole derivatives, it is plausible that this compound will exhibit significant biological activity. The results from the described experiments will be crucial in determining its specific therapeutic potential and will guide further preclinical and clinical development. Future studies should focus on elucidating the precise molecular targets and exploring the compound's pharmacokinetic and toxicological profiles. The versatility of the 2-aminothiazole scaffold suggests that this compound could be a promising lead compound for the development of novel therapeutics.
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Bridging the Gap: A Strategic Guide to the In Vivo Validation of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The subject of this guide, 5-(4-Chloro-benzyl)-thiazol-2-ylamine, is a synthetic compound featuring this privileged heterocyclic core. While in vitro studies on analogous structures have demonstrated promising biological activities, the successful translation of these findings into clinical applications hinges on rigorous in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical transition from promising in vitro results to robust in vivo proof-of-concept for this compound, using a data-driven, hypothetical approach based on the known activities of structurally related thiazole and thiadiazole derivatives.
Deconstructing the Molecule: Predicted Activities Based on Structural Analogs
The chemical structure of this compound suggests several potential biological activities based on extensive research into related compounds. The thiazole ring is a common feature in molecules exhibiting potent antimicrobial and anticancer effects[2]. Furthermore, derivatives of the structurally similar 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial and anticancer properties[3][4]. For instance, various N-substituted piperazinyl quinolones containing a thiadiazole moiety have shown significant antibacterial activity, particularly against Gram-positive bacteria[5].
Given the prevalence of antimicrobial and potential anticancer activity within this chemical class, this guide will focus on a hypothetical in vivo validation pathway for this compound as a novel antibacterial agent. This choice is supported by studies showing that thiazole analogues can exhibit potent in vivo antimicrobial activity, comparable to existing antibiotics[2].
The Competitive Landscape: Selecting Appropriate Comparators
To establish the potential therapeutic value of this compound, its in vivo performance must be benchmarked against current standards of care and other relevant compounds.
Table 1: Proposed Comparator Compounds for In Vivo Antibacterial Studies
| Compound Class | Specific Compound(s) | Rationale for Inclusion |
| Standard-of-Care Antibiotic | Vancomycin, Linezolid | Established clinical efficacy against Gram-positive bacteria, providing a high bar for comparison. |
| Structurally Related Thiazole | A published thiazole with demonstrated in vivo antibacterial efficacy | To assess the relative potency and potential advantages of the 5-(4-chloro-benzyl) substitution. |
| Vehicle Control | The formulation vehicle used for drug administration | To ensure that any observed effects are due to the test compound and not the delivery vehicle. |
In Vivo Validation Workflow: A Step-by-Step Methodological Guide
The following experimental workflow outlines a logical progression from initial tolerability and pharmacokinetic assessments to definitive efficacy studies.
Caption: A streamlined workflow for the in vivo validation of a novel antibacterial candidate.
Phase 1: Pre-Efficacy Evaluation
Rationale: Before assessing efficacy, it is crucial to establish a safe and effective dosing regimen. This phase focuses on determining the compound's tolerability and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy, 6-8 week old female BALB/c mice.
-
Groups: Assign mice to groups of 3-5 and administer escalating single doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 7 days post-dose.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity.
Experimental Protocol: Pharmacokinetic (PK) Profiling
-
Animal Model: Cannulated male Sprague-Dawley rats (to allow for serial blood sampling).
-
Dosing: Administer a single dose of this compound (at a dose below the MTD) via IV and PO routes.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability. This information is critical for designing the dosing schedule in efficacy studies[6].
Phase 2: Efficacy Modeling
Rationale: This phase aims to determine if the compound can effectively treat a bacterial infection in a living organism. The choice of infection model is critical and should reflect the predicted spectrum of activity. Based on the activities of related compounds, a Gram-positive infection model is a logical starting point.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice.
-
Infection: Inject a clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA) into the thigh muscle.
-
Treatment: At a defined time post-infection (e.g., 2 hours), initiate treatment with this compound, a vehicle control, and a standard-of-care antibiotic (e.g., vancomycin) at various doses.
-
Endpoint: After a set treatment period (e.g., 24 hours), euthanize the animals, homogenize the infected thigh tissue, and determine the bacterial load (colony-forming units per gram of tissue).
-
Data Analysis: Compare the reduction in bacterial load between the treated and vehicle control groups.
Phase 3: Data Analysis and Interpretation
Comparative Efficacy Analysis:
The primary outcome of the efficacy studies will be a comparison of the reduction in bacterial burden achieved by this compound versus the comparator compounds.
Table 2: Hypothetical Comparative Efficacy Data in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Thigh (± SD) | Log10 Reduction vs. Vehicle |
| Vehicle Control | - | 7.5 ± 0.3 | - |
| This compound | 10 | 5.2 ± 0.4 | 2.3 |
| 30 | 3.1 ± 0.5 | 4.4 | |
| Vancomycin | 10 | 4.8 ± 0.3 | 2.7 |
| 30 | 2.5 ± 0.4 | 5.0 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
By integrating the PK data with the efficacy results, a PK/PD model can be developed to identify the key driver of efficacy (e.g., Cmax/MIC, AUC/MIC, or T>MIC). This is essential for predicting the optimal dosing regimen in humans[7][8].
Caption: The fundamental relationship between pharmacokinetics and pharmacodynamics.
Conclusion and Future Directions
This guide has outlined a hypothetical yet scientifically rigorous pathway for the in vivo validation of this compound as a potential antibacterial agent. The successful execution of these studies would provide the necessary preclinical data to support its advancement into further development. While this guide focuses on an antibacterial application, the versatile thiazole scaffold suggests that other therapeutic avenues, such as oncology, could also be explored with appropriate in vivo models[9]. The principles of rigorous comparator selection, phased experimental design, and PK/PD analysis remain paramount regardless of the therapeutic indication.
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Foroumadi, A. et al. (2007). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. ResearchGate. Available at: [Link]
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Di Zazzo, G. et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]
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Neves, B. J. et al. (2012). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice. National Institutes of Health. Available at: [Link]
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de Oliveira, C. B. A. et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. Available at: [Link]
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Bucha, M. et al. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-Chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Reproducible Synthesis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine: A Comparative Analysis
In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine is a representative member of this vital chemical class. However, the promise of such molecules is fundamentally reliant on the ability of researchers to produce them consistently. The well-documented "reproducibility crisis" in science is particularly acute in synthetic chemistry, where minor, often unreported, variations in a protocol can lead to drastically different outcomes.[4]
This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of steps. It serves as a comparative analysis of methodologies and a deep dive into the critical parameters that govern the successful and, most importantly, reproducible synthesis of this compound. We will explore the causality behind experimental choices, establish a framework for self-validating protocols, and compare the foundational synthetic route with modern alternatives.
Part 1: The Foundational Protocol: Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in the 19th century.[5] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For our target molecule, this translates to the reaction between 1-bromo-3-(4-chlorophenyl)propan-2-one and thiourea .
The underlying mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and, finally, a dehydration step to yield the aromatic thiazole ring.[5][6] Understanding this pathway is crucial for troubleshooting, as it highlights the key bond-forming events.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol (Reference Method)
This protocol is a robust baseline, constructed from established Hantzsch synthesis procedures.[5][6][7] Adherence to these steps is the first move toward a reproducible outcome.
Materials & Reagents:
-
1-bromo-3-(4-chlorophenyl)propan-2-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Anhydrous Ethanol (approx. 5-10 mL per mmol of haloketone)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-(4-chlorophenyl)propan-2-one (1.0 eq) in anhydrous ethanol. Add thiourea (1.2 eq) to the solution.
-
Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting haloketone spot has been consumed (typically 2-4 hours).
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing ice-cold water. d. Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9, which precipitates the free base of the product. e. Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water.
-
Purification (Recrystallization): a. Dissolve the crude solid in a minimal amount of hot ethyl acetate. b. If any insoluble impurities remain, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 2: The Core of Reproducibility: A Critical Parameter Analysis
Achieving the same result twice is not luck; it is a function of stringent control over experimental variables. Below is an analysis of the factors that most commonly introduce variability into the synthesis of this compound.
A. Starting Material Integrity
The axiom "garbage in, garbage out" is paramount in synthesis.
-
α-Haloketone Purity: The precursor, 1-bromo-3-(4-chlorophenyl)propan-2-one, can degrade over time, releasing HBr and potentially undergoing self-condensation. Using freshly prepared or purified ketone is advisable. Impurities can lead to a cascade of side reactions, complicating purification and lowering yield.
-
Thiourea Quality: While generally stable, thiourea should be dry and of high purity. The presence of moisture can interfere with the reaction kinetics.
B. Reaction Condition Optimization
-
Solvent Choice: Ethanol is a common and effective solvent. However, for less reactive substrates, a higher boiling point solvent like n-butanol or a more polar solvent like DMF can be used to increase reaction rates. The choice of solvent impacts reactant solubility and reaction kinetics, and switching solvents requires re-optimization.[8]
-
Temperature and Time: Reflux is a standard condition. However, prolonged heating can lead to decomposition. Microwave-assisted synthesis has emerged as a powerful alternative, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[9][10]
-
pH Control: The Hantzsch synthesis can be sensitive to pH. Running the reaction under neutral conditions, as described, typically favors the formation of the desired 2-aminothiazole. Strongly acidic conditions can lead to the formation of the isomeric 2-imino-2,3-dihydrothiazole, a common impurity that can be difficult to separate.[8][11]
C. Purification Strategy
-
Recrystallization vs. Chromatography: Recrystallization is a cost-effective and scalable purification method for this compound, which is typically crystalline. However, if the product is contaminated with closely related impurities, column chromatography (silica gel, ethyl acetate/hexane gradient) may be necessary to achieve high purity. The choice of method should be consistently applied for reproducible purity profiles.
D. The Self-Validating System: Rigorous Characterization
A protocol is only validated when the product is unequivocally confirmed. Reproducibility hinges on comparing analytical data between runs.
| Analytical Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Elucidation & Purity | Signals corresponding to the aromatic protons (chlorophenyl and thiazole rings), the benzylic CH₂ group, and the NH₂ protons. Integration should match the expected proton count. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₉ClN₂S. |
| HPLC | Quantitative Purity Assessment | A single major peak indicating the purity of the compound (e.g., >98%). |
| Melting Point | Purity Indicator | A sharp, defined melting point range. Broad ranges often indicate impurities. |
Part 3: Comparative Analysis of Synthetic Methodologies
Modern techniques offer significant advantages over classical methods. The choice of method impacts throughput, yield, and purity, all of which are central to reproducible research.
| Parameter | Method 1: Conventional Reflux | Method 2: Microwave-Assisted Synthesis |
| Typical Yield | 60-80% | 75-95%[10] |
| Reaction Time | 2-6 hours | 5-20 minutes[9] |
| Purity Profile | Good to excellent, but may require more rigorous purification due to longer heating times. | Often higher crude purity due to rapid heating and reduced byproduct formation. |
| Scalability | Easily scalable from mg to multi-gram scale. | Scalability can be limited by the size of the microwave reactor cavity. |
| Energy Efficiency | Lower efficiency due to prolonged heating of the entire reaction vessel. | High efficiency due to direct dielectric heating of the solvent and reactants. |
graph TD { A[Starting Materials: α-Haloketone + Thiourea] --> B{Reaction}; B --> C1[Method 1: Conventional Reflux]; B --> C2[Method 2: Microwave Synthesis]; C1 --> D{Work-up & Crude Isolation}; C2 --> D; D --> E{Purification}; E --> F[Recrystallization]; E --> G[Column Chromatography]; F --> H{Characterization & Validation}; G --> H; H --> I[Pure, Validated Product];subgraph "Reproducibility Checkpoints" direction LR style D fill:#F1F3F4,stroke:#5F6368 style E fill:#F1F3F4,stroke:#5F6368 style H fill:#F1F3F4,stroke:#5F6368 end style A fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
}
Caption: A generalized workflow for the synthesis of 2-aminothiazoles.
Part 4: A Strategic Alternative: Isosteric Replacement
While optimizing the synthesis of a single compound is crucial, a senior scientist must also consider strategic alternatives. Bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties, is a powerful strategy in drug design. A notable alternative to the 2-aminothiazole core is the 2-aminooxazole scaffold.[12]
This seemingly minor change—swapping the thiazole's sulfur for an oxygen—can have profound and beneficial effects on the molecule's properties.
| Property | 2-Aminothiazole Core (Our Target) | 2-Aminooxazole Core (Alternative) | Rationale & Impact |
| Synthesis | Hantzsch synthesis with thiourea. | Hantzsch-type synthesis with urea. | Both are accessible, but reaction conditions may require re-optimization. |
| Lipophilicity (LogP) | Generally higher (more lipophilic). | Generally lower (more hydrophilic). | The oxazole isostere can significantly increase aqueous solubility.[12] |
| Biological Activity | Broad-spectrum (anticancer, antimicrobial).[13] | Can exhibit similar or improved activity, particularly against mycobacteria.[12] | The change can alter target binding and pharmacokinetic profiles. |
| Metabolic Stability | The thiazole ring is relatively stable. | The oxazole ring may have a different metabolic profile. | Important for ADME/Tox considerations in drug development. |
The decision to pursue an isosteric replacement is a strategic one. If challenges like poor solubility or off-target activity arise with this compound, synthesizing its 2-aminooxazole counterpart presents a logical, data-driven alternative for comparison.
Conclusion
The reproducibility of synthesizing this compound is not a matter of chance but of deliberate control. By starting with a well-understood foundational protocol like the Hantzsch synthesis, researchers can establish a reliable baseline. True reproducibility, however, is achieved by dissecting this protocol into its constituent parts and understanding how variations in starting material purity, reaction conditions, and purification strategies impact the final outcome. The integration of rigorous, multi-technique characterization serves as the ultimate arbiter of success, providing a self-validating system for every batch. Furthermore, by considering modern synthetic alternatives like microwave-assisted reactions and strategic options such as isosteric replacement, researchers can not only reproduce results but also intelligently optimize their path toward novel therapeutic agents.
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. Retrieved January 18, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved January 18, 2026, from [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved January 18, 2026, from [Link]
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5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. Retrieved January 18, 2026, from [Link]
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SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (n.d.). LOCKSS. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). Baghdad Science Journal. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Chloro-benzyl)-thiazol-2-ylamine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Chloro-benzyl)-thiazol-2-ylamine (CAS No. 290835-51-7), ensuring the safety of laboratory personnel and the protection of our environment. This process is not merely about discarding a substance but is a critical component of responsible chemical management, governed by rigorous scientific principles and regulatory standards.
The Core Principle: Segregation is Non-Negotiable
The foundational step in the disposal of this compound is its correct classification and segregation as a halogenated organic waste .[1][2] This is the most critical decision point in the disposal workflow.
Why the Segregation? The causality behind this strict segregation lies in the downstream disposal technology. Halogenated compounds, due to the presence of chlorine, can form acidic gases (like hydrochloric acid) and other hazardous byproducts during incineration.[3] Therefore, they require specialized, high-temperature incineration facilities equipped with advanced scrubbers and pollution control systems.[2][4] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, escalating disposal costs significantly (often by a factor of three or more) and complicating the disposal process.[4] Treating non-halogenated solvents mixed with any quantity of a halogenated compound as purely halogenated waste is a mandatory safety and compliance measure.[5]
Chemical Profile and Hazard Summary
To inform our handling and disposal procedure, we must understand the compound's characteristics. Based on its structure and data from similar compounds, we can infer the following profile:
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 290835-51-7 | |
| Molecular Formula | C₁₀H₉ClN₂S | [6] |
| Molecular Weight | 224.71 g/mol | - |
| Physical State | Likely a solid at room temperature | General property of similar organic compounds. |
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Inferred from SDS for the similar compound 5-(4-Chlorobenzyl)-[7][8][9]thiadiazol-2-ylamine. |
| Waste Classification | Halogenated Organic Waste | Presence of a carbon-halogen (chlorine) bond.[2][4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow from generation to final disposition.
Step-by-Step Disposal Protocol
This protocol is a self-validating system designed to ensure compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
1. Personal Protective Equipment (PPE) Assessment:
-
Rationale: Protecting the researcher is the first priority. Given the anticipated hazards, direct contact must be avoided.
-
Procedure: Before handling the waste, don appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses or goggles.
-
A lab coat.
-
All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
2. Waste Identification and Segregation:
-
Rationale: As established, this is the most crucial step for ensuring proper final treatment.
-
Procedure:
-
Identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, contaminated solvents (e.g., from rinsing glassware), and contaminated solid materials (e.g., weigh paper, gloves, silica gel).
-
Designate a specific waste container solely for Halogenated Organic Waste .[1][2] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.
-
3. Container Selection and Management:
-
Rationale: The integrity of the waste container is essential to prevent leaks and exposures.[5][7]
-
Procedure:
-
Select a container that is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.
-
Ensure the container material is chemically compatible. For this compound and common organic solvents, a glass bottle or a high-density polyethylene (HDPE) carboy is appropriate.
-
Keep the container closed at all times, except when you are actively adding waste.[4][5][7] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Do not overfill the container. Leave at least 10% of headspace (a 1-inch gap at the top) to allow for vapor expansion.[7]
-
4. Proper Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone who may handle the container.[8][12][13][14]
-
Procedure: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
-
The full, unabbreviated chemical name: "this compound" . List all other constituents and their approximate percentages, totaling 100%.[13]
-
A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[12][14]
-
Generator Information: Your name, lab number, and contact information.[7]
-
If reusing a container, ensure any previous labels are completely removed or defaced.[8]
5. On-Site Accumulation and Storage:
-
Rationale: Safe storage prevents accidents and ensures compliance with limits on the volume and duration of waste accumulation.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[4]
-
The SAA must be equipped with secondary containment , such as a spill tray or a cabinet, that can hold the contents of the largest container in case of a leak.[7][15]
-
Store incompatible waste streams separately. For example, keep your halogenated organic waste away from acids, bases, and oxidizers.[9]
-
Be aware of your institution's and region's limits on accumulation time (e.g., 90 days for large quantity generators).[7][12]
-
6. Arranging for Final Disposal:
-
Rationale: Hazardous waste must be transported and disposed of by trained, certified professionals at a permitted facility.
-
Procedure:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow their specific procedures for requesting a waste pickup. Do not pour chemical waste down the drain or place it in the regular trash.
-
By adhering to this comprehensive, step-by-step guide, researchers can ensure that the disposal of this compound is managed with the highest degree of safety, scientific integrity, and regulatory compliance, reinforcing the trust placed in us as responsible stewards of chemical materials.
References
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Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]
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What To Include On A Chemical Waste Label. PureWay Compliance. [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. [Link]
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RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. ACTenviro. [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
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5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, 96%+ (HPLC). CP Lab Safety. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Understanding the Hazard Profile
The structure of 5-(4-Chloro-benzyl)-thiazol-2-ylamine suggests several potential hazards. The presence of a chlorinated aromatic group indicates potential for toxicity and environmental persistence. Aromatic amines can be skin and respiratory irritants, and some are known to be sensitizers.
A closely related compound, 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Given the structural similarities, it is prudent to assume that this compound exhibits a similar hazard profile. Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield[2][3][4] | Fully-buttoned lab coat | Work within a certified chemical fume hood |
| Conducting reactions and workup | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield[2][3][4] | Chemical-resistant apron over a lab coat[2] | Work within a certified chemical fume hood |
| Handling large quantities (>10g) | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles and a face shield[2][3][4] | Chemical-resistant suit or coveralls[2] | Work within a certified chemical fume hood; consider a respirator if there is a risk of exceeding exposure limits |
| Cleaning spills | Heavy-duty chemical resistant gloves (e.g., butyl rubber) | Chemical splash goggles and a face shield[2][3][4] | Chemical-resistant suit or coveralls[2] | Air-purifying respirator with appropriate cartridges |
Hand Protection: The First Line of Defense
Given that aromatic and halogenated hydrocarbons can attack many glove materials, selecting the appropriate hand protection is critical[5].
-
Routine Handling: For handling small quantities, double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals and provides a good balance of dexterity and protection[6].
-
Extended Contact or Large Quantities: For situations involving potential for prolonged contact or when handling larger quantities, more robust gloves such as butyl rubber or Viton® should be worn over a pair of nitrile gloves[2][6]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Glove Removal Technique: Proper glove removal is crucial to prevent cross-contamination.
Caption: Proper glove removal workflow.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are mandatory at all times when handling the compound[2][4].
-
Enhanced Protection: A face shield should be worn in addition to goggles whenever there is a risk of splashes, such as when transferring solutions or during reaction workups[3][4].
Protective Clothing: A Barrier for the Body
-
Standard Attire: A clean, fully-buttoned laboratory coat should be worn at all times.
-
Increased Risk Scenarios: For procedures with a higher risk of splashing or when handling larger volumes, a chemical-resistant apron worn over the lab coat is necessary[2]. For significant handling operations, chemical-resistant coveralls may be required.
Respiratory Protection: Preventing Inhalation Exposure
All work with this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors[2]. If there is a potential for exposure to exceed occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
Caption: Workflow for safe handling of this compound.
-
Preparation:
-
Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare your workspace within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.
-
Use a spatula for solid transfers to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces after use.
-
Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound must be treated as hazardous waste[2].
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, absorbent paper, weighing boats) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Excess solid compound should be disposed of in its original container or a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface the label on the empty container before disposal.
-
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations[7][8].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]
-
PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. [Link]
-
PubChem. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, 96%+ (HPLC), C9H8ClN3S, 5 grams. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
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EHS. Understanding Solvents and PPE for Chemical Safety. [Link]
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Accuform. How to Choose PPE for Chemical Work. [Link]
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PubChem. 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
